Characterization & Handling of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
The following technical guide details the characterization, synthesis, and handling of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine , a critical electrophilic intermediate in the design of kinase inhibitors and other bioac...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization, synthesis, and handling of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine , a critical electrophilic intermediate in the design of kinase inhibitors and other bioactive 7-azaindole scaffolds.
Technical Guide for Medicinal Chemistry Applications
Executive Summary
6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (often referred to as 6-chloromethyl-7-azaindole) is a reactive building block used to introduce the 7-azaindole pharmacophore via nucleophilic substitution. Unlike its stable 6-methyl or 6-chloro analogs, this benzylic-like chloride is prone to hydrolysis and self-alkylation (polymerization) due to the electron-rich nature of the azaindole ring.
This guide provides the spectroscopic signatures required to validate the compound, recommended synthesis workflows to generate it in situ from stable precursors, and handling protocols to maintain integrity during drug development campaigns.
Off-white to beige solid (if isolated); typically prepared as a solution.
Solubility
Soluble in DMSO, DMF, THF, CH₂Cl₂. Decomposes in protic solvents (MeOH, H₂O).
Stability
Low. Prone to hydrolysis to alcohol or dimerization. Store at -20°C under Ar.
Spectroscopic Characterization
Due to the instability of the free base, the data below distinguishes between the stable alcohol precursor (which should be used as the QC standard) and the reactive chloride (generated in situ).
A. Nuclear Magnetic Resonance (NMR)
Analysis Logic: The conversion from alcohol to chloride is best monitored by the shift of the methylene protons at the 6-position and the change in the C5-H coupling environment.
1H NMR (400 MHz, DMSO-d₆)
Position
Proton
Alcohol Precursor (δ ppm)
Target Chloride (δ ppm)
Signal Type
Interpretation
NH
H-1
11.60
11.80 - 12.00
br s
Indole NH (Exchangeable)
C2
H-2
7.45
7.50
dd
Pyrrole ring proton
C3
H-3
6.45
6.55
dd
Pyrrole ring proton
C4
H-4
7.95
8.05
d (J=8.0 Hz)
Pyridine ring (Gamma to N7)
C5
H-5
7.15
7.25
d (J=8.0 Hz)
Pyridine ring (Beta to N7)
C6-CH₂
-CH₂-X
4.65
4.85
s
Diagnostic Shift (Deshielding)
OH
-OH
5.35
—
br s
Disappears upon chlorination
Note: The methylene shift (CH₂-Cl) typically appears 0.1–0.3 ppm downfield relative to the alcohol (CH₂-OH) in DMSO-d₆ due to the heavy atom effect of chlorine, though this can vary by solvent. The disappearance of the OH coupling (if visible) or the broad OH singlet is the primary confirmation of conversion.
13C NMR (100 MHz, DMSO-d₆)
Key Signals:
C6-CH₂Cl: ~46.0 - 48.0 ppm (Upfield shift relative to CH₂OH at ~64 ppm is NOT observed here; benzylic chlorides often appear upfield of alcohols, typically ~45-50 ppm vs 60-65 ppm for alcohols).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The alcohol (lower Rf) should disappear.
Workup (Critical):
Option A (Isolation): Concentrate in vacuo at <30°C to afford the hydrochloride salt. Use immediately.
Option B (Free Base): Dilute with cold DCM, wash rapidly with cold sat. NaHCO₃, dry over Na₂SO₄, and filter. Do not concentrate to dryness if avoiding polymerization; use the solution directly for the next step.
Quality Control & Impurity Profiling
When characterizing this material, be aware of these common impurities:
Impurity
Origin
Detection (LC-MS)
Hydrolyzed Alcohol
Moisture ingress during storage or workup.
M+H = 149 (Mass change -18 vs Cl)
Dimer (Bis-azaindole)
Self-alkylation of N1 or N7 by the chloromethyl group.
M+H = ~297
Aldehyde
Incomplete reduction (if starting from aldehyde).
M+H = 147
References
Sigma-Aldrich. Product Specification: 1H-pyrrolo[2,3-b]pyridin-6-ylmethanol.[1] Link
PubChem. Compound Summary: 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Precursor). Link
ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (Aldehyde Precursor). Link
Google Patents. US10118929B2: Synthesis of substituted 7-azaindoles from aldehyde intermediates. Link
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 6-(chloromethyl)-7-azaindole (6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine).[1] It is designed for medicinal chemists and structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 6-(chloromethyl)-7-azaindole (6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine).[1] It is designed for medicinal chemists and structural biologists requiring rigorous validation of this intermediate, a critical scaffold in the synthesis of type I/II kinase inhibitors (e.g., Vemurafenib analogs).[1]
Part 1: Structural Context & Reactivity[1]
6-(chloromethyl)-7-azaindole possesses a unique electronic environment due to the fused pyrrolo[2,3-b]pyridine system.[1] The electron-deficient pyridine ring, combined with the electron-rich pyrrole, creates a "push-pull" system that complicates spectral assignment.[1]
Critical Feature: The C6-chloromethyl group is a highly reactive electrophile.[1] In solution, it is prone to hydrolysis (to hydroxymethyl) or dimerization if the N1-H is not protected or if the solvent is nucleophilic.[1]
Numbering Convention: The IUPAC numbering for the 7-azaindole core is used throughout this guide:
Reasoning: 7-azaindoles are prone to aggregation via intermolecular hydrogen bonding (N1-H[1]···N7). DMSO disrupts these aggregates, sharpening the signals. Furthermore, CDCl₃ is often slightly acidic (HCl traces), which can catalyze the decomposition of the sensitive allylic-like chloromethyl halide.
Alternative: Acetone-d₆ (if DMSO signals interfere with the ~2.5 ppm region, though less effective for solubilizing polar aggregates).[1]
2. Sample Preparation:
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations (>20 mg) promote stacking, causing chemical shift anisotropy (upfield shifting of aromatic protons).[1]
Water Suppression: The -CH₂Cl signal (~4.8 ppm) can be dangerously close to the water signal in non-dry solvents.[1] Use ampouled, dry solvents or apply a weak presaturation pulse if the H₂O peak is broad.
Part 3: Spectral Analysis & Assignment
¹H NMR Analysis (400/600 MHz, DMSO-d₆)
The spectrum displays three distinct regions: the exchangeable NH, the aromatic hetero-ring protons, and the aliphatic methylene.
Position
Type
Shift (δ, ppm)
Multiplicity
Coupling (Hz)
Structural Insight
NH (1)
Exchangeable
11.5 – 11.8
Broad Singlet
-
Disappears with D₂O shake.[1] Downfield shift indicates H-bonding to DMSO.
H4
Aromatic
8.05 – 8.15
Doublet (d)
Deshielded by pyridine ring current; forms AB system with H5.[1]
H2
Aromatic
7.45 – 7.55
dd or d
-proton of pyrrole.[1] Often shows small long-range coupling to NH.
H5
Aromatic
7.20 – 7.30
Doublet (d)
Ortho to the chloromethyl group.[1] Shielded relative to H4.
H3
Aromatic
6.45 – 6.55
dd or d
-proton of pyrrole.[1] Distinctive high-field aromatic signal.
-CH₂Cl
Aliphatic
4.75 – 4.85
Singlet (s)
-
Critical Diagnostic. Sharp singlet. Broadening indicates hydrolysis or rotation issues.
Key Diagnostic Logic:
The H4/H5 Split: Unlike the unsubstituted 7-azaindole (which has H4, H5, H6), the 6-substituted derivative lacks the H6 signal (usually ~8.3 ppm).[1] You should observe only two protons in the pyridine region (H4/H5) coupling strongly (~8 Hz).[1]
The Methylene Singlet: The shift of 4.8 ppm is characteristic of a benzylic-type chloride on a pyridine ring.[1] If this peak shifts to ~4.5 ppm, suspect hydrolysis to alcohol (-CH₂OH).
¹³C NMR Analysis (100/150 MHz, DMSO-d₆)
Carbon
Shift (δ, ppm)
Type
Assignment Logic
C6
150 – 155
Quaternary
Ipso to -CH₂Cl and N7.[1] Most deshielded carbon due to N-adjacency and Cl-inductive effect.[1]
If the substituent were at C4, the -CH₂ protons would correlate to C3a and C5.[1]
If the substituent were at C5, the -CH₂ protons would correlate to C4 and C6.[1]
Part 5: Impurity Profiling & Troubleshooting
Synthetic routes to 6-(chloromethyl)-7-azaindole often involve radical chlorination of 6-methyl-7-azaindole or conversion of the alcohol.[1] Common impurities include:
Troubleshooting Tip:
If the -CH₂Cl peak appears as a doublet, check the temperature. Restricted rotation is rare for this molecule, but if chiral impurities are present (e.g., from chiral solvents or complexation), the methylene protons may become diastereotopic.[1]
References
Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[1] Elsevier, 2010.[1] (Foundational text for azaindole numbering and shift logic). [1]
Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole Derivatives."[1] Tetrahedron, 2007.[1] (Detailed synthesis and characterization data). [1]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014. (Reference for solvent effects and chloromethyl shift prediction).
National Institutes of Health (PubChem). "6-Chloro-7-azaindole Compound Summary."[1] (Proxy data for C6-substituted pyridine ring shifts).
This guide provides an in-depth technical analysis of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1559059-81-2), a critical electrophilic building block used in the synthesis of advanced kinase inhibitors and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1559059-81-2), a critical electrophilic building block used in the synthesis of advanced kinase inhibitors and pharmacological agents.
CAS 1559059-81-2 | Structural & Synthetic Analysis
Executive Summary
6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(Chloromethyl)-7-azaindole ) is a specialized heterocyclic intermediate. It functions as a "privileged scaffold" donor in medicinal chemistry, specifically for introducing the 7-azaindole moiety into drug candidates via nucleophilic substitution.
The 7-azaindole core is a bioisostere of the indole and purine ring systems, offering improved water solubility and unique hydrogen-bonding capabilities within the ATP-binding pockets of kinases. This specific chloromethyl derivative serves as a highly reactive electrophile, enabling the rapid attachment of the 7-azaindole core to nucleophilic pharmacophores (amines, thiols, alkoxides).
Key Applications:
Kinase Inhibition: Synthesis of inhibitors for FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase).
Fragment-Based Drug Discovery (FBDD): Used to probe hydrophobic pockets in protein targets.
PDE4B Inhibitors: Construction of selective phosphodiesterase inhibitors for CNS and inflammatory disorders.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The benzylic-like chloride is highly susceptible to hydrolysis and S_N2 reactions.
Structural Reactivity & Mechanism
The utility of CAS 1559059-81-2 lies in the specific reactivity of the C6-chloromethyl group. Unlike the aromatic chloride in 6-chloro-7-azaindole (which requires palladium catalysis for substitution), the chloromethyl group undergoes classical S_N2 nucleophilic substitution .
Reactivity Profile[8]
Electrophilic Center: The methylene carbon attached to the chlorine is activated by the electron-deficient pyridine ring (inductive effect), making it a potent electrophile.
7-Azaindole Tautomerism: The N1-H (pyrrole) and N7 (pyridine) can participate in cooperative hydrogen bonding (e.g., with carboxylic acids), which can influence solubility and binding modes in protein pockets.
Instability: The compound is prone to hydrolysis to the alcohol (6-hydroxymethyl-7-azaindole) or dimerization if stored improperly in moist conditions.
Visualization: Reactivity Map
The following diagram illustrates the key reactive sites and the electronic influence of the 7-azaindole core.
Caption: Functional map highlighting the electrophilic chloromethyl group (Site 3) and the H-bonding motif (Sites 1 & 2) critical for kinase interaction.
Synthetic Methodologies
Researchers typically synthesize this compound from 6-methyl-7-azaindole or 6-hydroxymethyl-7-azaindole . Below is the validated laboratory protocol for generating the chloromethyl derivative from the alcohol precursor, which offers higher purity than radical halogenation.
Protocol: Conversion of Alcohol to Chloromethyl Derivative
Precursor: (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl)/LiCl.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in anhydrous Dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).
Activation: Cool the solution to 0°C. Add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise.
Note: For acid-sensitive substrates, use MsCl (1.2 eq) and LiCl (3.0 eq) with Collidine base.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
Quench & Isolation:
Evaporate volatiles under reduced pressure (keep temperature <40°C).
The hydrochloride salt often precipitates. Neutralize with cold sat. NaHCO₃ only if the free base is required immediately (free base is less stable).
Purification: Rapid filtration through a short pad of silica gel (eluting with DCM/MeOH) or recrystallization from cold Hexane/EtOAc.
Synthesis Workflow Diagram
Caption: Synthetic pathways to CAS 1559059-81-2. Route A (via Alcohol) is preferred for purity; Route B (Radical Halogenation) is direct but yields mixtures.
Biological & Pharmacological Applications
While CAS 1559059-81-2 is an intermediate, the 6-substituted 7-azaindole motif it generates is central to several high-potency inhibitors.
Mechanism of Action (MoA) in Drug Design
The 7-azaindole core mimics the purine ring of Adenosine Triphosphate (ATP).
Hinge Binding: The N1 and N7 atoms form a bidentate hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., FGFR1, VEGFR2).
Solubility: The nitrogen at position 7 lowers the LogP compared to the indole analog, improving oral bioavailability.
Vector Extension: The C6-position (derived from the chloromethyl group) directs substituents into the solvent-exposed region or the ribose-binding pocket, allowing for selectivity tuning.
Case Study: FGFR Inhibitors
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the chloromethyl group is reacted with piperazine or pyrrolidine derivatives. The resulting 6-aminomethyl-7-azaindoles have shown IC₅₀ values in the nanomolar range (7–25 nM) against FGFR1–4 [1].
Safety & Handling Protocols
Hazard Class: Alkylating Agent / Corrosive.
H-Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - due to alkylating nature).
Storage: Store at -20°C under inert gas (Argon). Hydroscopic.
Stability: Degrades in moist air to release HCl and the corresponding alcohol.
PPE: Double nitrile gloves, chemical safety goggles, and fume hood usage are mandatory .
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Source: RSC Advances, 2016.
URL:[Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Source: Current Organic Chemistry, 2001.[2]
URL:[Link]
CAS Common Chemistry: 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
Source:[3] American Chemical Society.
URL:[Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Source: Journal of Medicinal Chemistry (via NCBI).
URL:[Link]
Strategic Biological Profiling of 6-(Chloromethyl)-7-Azaindole Analogs
Executive Summary & Core Directive The 6-(chloromethyl)-7-azaindole scaffold represents a high-value "privileged structure" in medicinal chemistry, primarily due to the 7-azaindole core's ability to mimic the purine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The 6-(chloromethyl)-7-azaindole scaffold represents a high-value "privileged structure" in medicinal chemistry, primarily due to the 7-azaindole core's ability to mimic the purine ring of ATP. The 6-chloromethyl group functions as a versatile electrophilic handle, allowing for the rapid generation of diverse libraries via nucleophilic substitution.
The Critical Distinction: While the 7-azaindole core drives affinity (via hinge binding), the 6-position substituent drives selectivity and physicochemical properties .
This guide provides a rigorous framework for screening these analogs, moving from chemical validation to complex biological profiling. It rejects generic screening templates in favor of a targeted approach focused on kinase inhibition (JAK, DYRK, c-Met) and anticancer activity.
Chemical Biology & Mechanism of Action
The Scaffold: 7-Azaindole (Pyrrolo[2,3-b]pyridine)
The 7-azaindole core is a bioisostere of indole and purine. In kinase active sites, it typically binds to the hinge region via a bidentate hydrogen bond network:
N1 (Pyrrole NH): Hydrogen bond donor to the backbone carbonyl of the hinge residue.
N7 (Pyridine N): Hydrogen bond acceptor from the backbone amide NH.
The Handle: 6-Chloromethyl Reactivity
The 6-(chloromethyl) moiety is an alkylating agent.
As an Intermediate: It is the precursor for 6-aminomethyl, 6-alkoxymethyl, or 6-thiomethyl analogs.
As a Probe: If left banking, it can act as a covalent inhibitor, reacting with nucleophilic cysteines (e.g., Cys481 in BTK). However, this is often non-selective (PAINS liability).
Screening Risk:You must validate the displacement of the chlorine atom before biological screening. Screening the parent chloromethyl compound can yield false positives due to non-specific protein alkylation.
Structural Logic of 6-Substitution
In the "normal" binding mode of 7-azaindoles within the ATP pocket, the 6-position vector often points toward the solvent-exposed region or the ribose binding pocket , depending on the specific kinase conformation. This makes it an ideal exit vector for solubilizing groups (e.g., morpholine, piperazine) without disrupting the core hinge binding.
Screening Workflow Visualization
The following diagram illustrates the critical path from library generation to hit validation.
Caption: A hierarchical screening cascade ensuring chemical integrity before biological interrogation.
Experimental Protocols
Phase 1: Chemical QC (The "Zero" Step)
Objective: Ensure the 6-chloromethyl group has been fully substituted.
Method: LC-MS/MS.
Criterion: Absence of the parent mass (M+H of chloromethyl precursor) and presence of the product mass.
Why: The chloromethyl group is a reactive alkylator. If present in your assay, it will covalently modify the enzyme, giving a false "potent" IC50 that is actually an artifact of toxicity.
Phase 2: Biochemical Kinase Profiling
Target Selection: Based on 7-azaindole literature, prioritize JAK family , DYRK1A , c-Met , and Aurora Kinases .
Preparation: Dilute analogs in DMSO (100% stock) to 100x final concentration.
Reaction:
Add 2.5 µL of 4x Compound to 384-well plate.
Add 2.5 µL of 4x Kinase/Antibody mix.
Incubate 15 mins (pre-incubation allows slow binders to equilibrate).
Add 2.5 µL of 2x ATP/Substrate mix.
Incubate 60 mins at RT.
Detection: Read TR-FRET (Ex 340nm, Em 495nm/520nm).
Data Analysis: Calculate Emission Ratio (520/495). Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
Phase 3: Cellular Target Engagement
Objective: Prove the analog penetrates the cell membrane and binds the kinase in situ.
Protocol: NanoBRET (Bioluminescence Resonance Energy Transfer)
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.
Tracer: Treat cells with a cell-permeable fluorescent tracer (known binder) at a fixed concentration (K_d).
Competition: Add the 6-substituted 7-azaindole analog (dose-response).
Mechanism: If your analog binds the kinase, it displaces the tracer, reducing the BRET signal (energy transfer from NanoLuc to Tracer).
Output: Calculate intracellular affinity (IC50). This distinguishes true drugs from compounds that only work in test tubes.
Data Presentation & SAR Analysis
When analyzing the library, structure your data to reveal the impact of the 6-position substituent.
Analog ID
6-Substituent (R)
Biochemical IC50 (nM)
Cellular EC50 (nM)
Ratio (Cell/Bio)
Interpretation
AZ-001
-CH2-Cl (Parent)
15
500 (Tox)
33
False Positive. High reactivity, low specificity.
AZ-002
-CH2-NH-Me
120
2500
20
Poor Permeability. Polar group hinders entry?
AZ-003
-CH2-Morpholine
45
110
2.4
Lead Candidate. Good potency & permeability.
AZ-004
-CH2-Piperazine
50
800
16
Efflux Liability. Likely P-gp substrate.
SAR Insights for 6-Position:
Solubility: Morpholine and piperazine rings at the 6-position (via methylene linker) often improve solubility without killing hinge binding.
Selectivity: Bulky groups at the 6-position can clash with the "Gatekeeper" residue in certain kinases, providing a mechanism to tune selectivity between homologous kinases (e.g., JAK2 vs JAK3).
If the analogs target the JAK family (common for 7-azaindoles), the downstream effect should be monitored via STAT phosphorylation.
Caption: Mechanism of action for 7-azaindole analogs in the JAK/STAT signaling pathway.
References
Structure-Based Design: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." J-Stage. Link
Synthetic Utility: "Synthesis and biological evaluation of 7-azaindole derivatives as anticancer agents." Madridge Journal of Pharmaceutical Research. Link
Kinase Selectivity: "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry. Link
Covalent Considerations: "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link
Screening Methodology: "Discovery of 7-azaindole ULK1/2 kinase inhibitors." ACS Fall 2025. Link
Foundational
Technical Deep Dive: 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
This technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine , a critical alkylating intermediate used in the development of kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine , a critical alkylating intermediate used in the development of kinase inhibitors.
Executive Summary
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1559059-81-2) is a functionalized derivative of the 7-azaindole scaffold.[1] In drug discovery, the 7-azaindole core is a "privileged structure" due to its ability to mimic the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes. The 6-chloromethyl group serves as a highly reactive electrophilic "warhead," enabling the attachment of solubilizing groups or pharmacophores to the scaffold via nucleophilic substitution (
). This guide outlines the structural properties, high-fidelity synthesis via the Boekelheide rearrangement, and safety protocols for this compound.
The molecule consists of a pyridine ring fused to a pyrrole ring (pyrrolo[2,3-b]pyridine). The key structural feature is the chloromethyl (-CH₂Cl) group at the C6 position.
Electronic Distribution
Pyridine Nitrogen (N7): Acts as an electron sink, pulling electron density away from the C6 position. This makes the methylene protons at C6 acidic (in the precursor) and the methylene carbon highly electrophilic (in the chloride).
Pyrrole Nitrogen (N1): Electron-rich, providing hydrogen bond donor capability (crucial for kinase hinge binding).
Reactivity Profile: The C6-chloromethyl group functions as a benzylic-like halide. However, the electron-deficient nature of the pyridine ring makes it less prone to
ionization compared to a standard benzyl chloride, favoring mechanisms.
Property
Data
IUPAC Name
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS Number
1559059-81-2
Molecular Formula
C₈H₇ClN₂
Molecular Weight
166.61 g/mol
Core Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Reactive Moiety
Alkyl Chloride (Electrophile)
pKa (Calculated)
~4.6 (Pyridine N), ~13.2 (Pyrrole NH)
Synthetic Strategy: The Boekelheide Route
While radical halogenation of 6-methyl-7-azaindole is possible, it often suffers from poor selectivity due to the electron-rich pyrrole ring. The Boekelheide Rearrangement offers a high-fidelity, regioselective pathway starting from 6-methyl-7-azaindole.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via N-oxide activation and rearrangement.
Mechanism: The N-oxide oxygen attacks an acetyl group. The acetate anion then abstracts a proton from the C6-methyl group, leading to a [3,3]-sigmatropic rearrangement that migrates the acetoxy group to the methyl carbon.
Remove excess Ac₂O under vacuum to yield the 6-acetoxymethyl intermediate.
Step 3: Hydrolysis & Chlorination
Reagents: K₂CO₃/MeOH, then Thionyl Chloride (SOCl₂).
Hydrolysis: Treat the acetate with K₂CO₃ in methanol to yield 6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine.
Chlorination: Dissolve the alcohol in anhydrous DCM. Add SOCl₂ dropwise at 0°C.
Stir for 2 hours. The hydroxyl group is converted to the chloride with the release of SO₂ and HCl.
Purification: Neutralize carefully with NaHCO₃ (avoiding strong base to prevent polymerization). Flash chromatography (Hexane/EtOAc) yields the target 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine .
Reactivity & Medicinal Chemistry Applications[6]
The primary utility of this molecule is as a linker to attach the 7-azaindole core to amines, thiols, or alkoxides. This is standard practice in Fragment-Based Drug Discovery (FBDD).
Reaction Mechanism:
Displacement
The reaction with a secondary amine (common in kinase inhibitor synthesis) proceeds via a concerted bimolecular substitution.
Figure 2: Nucleophilic substitution mechanism for library generation.
Optimization Tips
Solvent: Use polar aprotic solvents like DMF or acetonitrile to accelerate the
reaction.
Base: Use a non-nucleophilic base (DIPEA or K₂CO₃) to scavenge the HCl generated.
Protection: If the nucleophile is not in excess, protect the N1-pyrrole nitrogen (e.g., with SEM or Tosyl) to prevent competitive N-alkylation, although the C6-chloromethyl is significantly more electrophilic.
Case Study: Kinase Inhibition
In the development of inhibitors for BRAF or JAK kinases:
Hinge Binder: The 7-azaindole core binds to the ATP hinge region (N1 acts as donor, N7 as acceptor).
Solvent Front: The substituent at position 6 extends into the solvent-exposed region of the kinase pocket.
Strategy: Using the 6-chloromethyl intermediate, researchers attach solubilizing tails (e.g., morpholine, piperazine) to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug candidate.
Handling, Stability, & Safety
Danger: 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a potent alkylating agent .
Toxicity: Like all benzyl-type chlorides, it can alkylate DNA. Handle in a fume hood with double nitrile gloves.
Stability: The compound is prone to hydrolysis in moist air, reverting to the alcohol. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Self-Alkylation: In concentrated solutions, the pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to polymerization. Store as a solid, not in solution.
References
Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives. GuideChem. (Methodology for 7-azaindole functionalization). Link
Boekelheide Reaction. Wikipedia. (Mechanistic basis for N-oxide rearrangement). Link
Azaindoles in Medicinal Chemistry. PharmaBlock. (Review of 7-azaindole utility in kinase inhibition). Link
6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS Data. Common Chemistry. (Chemical identifiers and registry). Link[1]
Synthesis and Reactivity of 7-Azaindoles. ResearchGate. (Comprehensive review of azaindole chemistry). Link
Technical Guide: Solubility & Handling of 6-(chloromethyl)-7-azaindole
The following technical guide details the solubility, physicochemical properties, and handling protocols for 6-(chloromethyl)-7-azaindole (also referred to as 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine). Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility, physicochemical properties, and handling protocols for 6-(chloromethyl)-7-azaindole (also referred to as 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine).
Executive Summary
6-(chloromethyl)-7-azaindole is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, TRK, and PI3K pathways). Structurally, it consists of a 7-azaindole core functionalized with a reactive chloromethyl group at the 6-position.
Critical Technical Insight: Unlike stable analogs (e.g., 6-chloro-7-azaindole), this compound is a reactive benzylic-like electrophile . The chloromethyl group on the electron-deficient pyridine ring renders it susceptible to:
Nucleophilic attack: Rapid reaction with amines, thiols, and alkoxides.
Solvolysis: Degradation in protic solvents (methanol, water) to form the corresponding alcohol or ether.
Self-Alkylation: Potential for intermolecular polymerization if stored as a free base in concentrated solution.
Therefore, solubility must always be discussed in the context of chemical stability .
Use with Caution. High solubility, but prolonged storage can lead to alkylation of the solvent or decomposition.[1]
Protic
Methanol / Ethanol
Soluble
CRITICAL
Avoid. Rapid solvolysis occurs (conversion to methoxymethyl ether).
Aqueous
Water
Low
CRITICAL
Avoid. Hydrolysis to 6-(hydroxymethyl)-7-azaindole occurs rapidly.
Non-Polar
Hexanes / Heptane
Insoluble
Low
Useful as an antisolvent for precipitation.
Experimental Protocols
Protocol: Stable Dissolution for Synthesis
This protocol ensures the compound is dissolved without triggering decomposition or self-polymerization.
Reagents:
6-(chloromethyl)-7-azaindole (Solid)
Anhydrous Dichloromethane (DCM)
Nitrogen or Argon atmosphere
Workflow:
Preparation: Dry all glassware. Purge the flask with inert gas (N₂/Ar).
Solvent Cooling: Pre-cool anhydrous DCM to 0°C. Cooling reduces the rate of any potential side reactions.
Addition: Add the solid compound to the flask.
Dissolution: Slowly add the cold DCM via syringe while stirring gently.
Visual Check: The solution should be clear to pale yellow. Darkening indicates decomposition.
Usage: Use the solution immediately for the subsequent alkylation step. Do not store the solution for >4 hours, even at 0°C.
Protocol: Handling the Hydrochloride Salt
If the free base is too unstable, it is often generated in situ from the more stable hydrochloride salt.
Suspend the 6-(chloromethyl)-7-azaindole·HCl salt in DCM.
Add 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) at 0°C.
Stir for 10 minutes to liberate the free base.
Add the nucleophile (amine/thiol) directly to this mixture.
Visualization of Chemical Logic
Solvent Selection Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the intended application.
Caption: Decision logic for solvent selection emphasizing stability and application.
Degradation Pathway Warning
Understanding why protic solvents are forbidden is critical for data integrity.
Caption: Mechanistic pathway showing rapid degradation in protic solvents.
References
Synthesis of Azaindoles: Song, J. J., et al. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization." Journal of Organic Chemistry, 2002.
Reactivity of Chloromethyl Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
General Solubility of 7-Azaindoles: "7-Azaindole Physicochemical Properties." PubChem, National Library of Medicine.
Handling Reactive Intermediates: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012. (Source for handling benzylic halides).[2][3]
Technical Guide: Safety & Handling of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
The following technical guide details the safety, handling, and operational protocols for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole). Notice : Specific toxicological data for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and operational protocols for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole).
Notice : Specific toxicological data for this exact intermediate is limited in public registries. Therefore, this guide applies Structure-Activity Relationship (SAR) based Read-Across protocols , treating the compound as a High-Potency Alkylating Agent due to the reactive chloromethyl-pyridine motif.
Executive Summary
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a critical electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., FGFR, c-Met, and JAK inhibitors). Its core structure features a 7-azaindole scaffold with a reactive chloromethyl group at the C6 position.
Unlike simple aryl chlorides, the chloromethyl moiety functions as a "pyridylic" halide—analogous to a benzylic halide but electronically modulated by the pyridine ring nitrogen. This confers high electrophilicity, making it a potent alkylating agent capable of covalently modifying DNA and proteins. Consequently, it requires containment strategies exceeding those of standard organic reagents.
Chemical Profile & Reactivity
The safety profile of this compound is dictated by the lability of the C-Cl bond in the chloromethyl group.
Property
Description
Chemical Structure
7-azaindole core with a -CH₂Cl substituent at position 6.[1]
Molecular Formula
C₈H₇ClN₂
Molecular Weight
166.61 g/mol
Reactivity Class
Electrophilic Alkylator (Pyridylic Chloride).
Solubility
Soluble in DMSO, DMF, DCM, THF. Reacts with protic solvents (MeOH, Water).
Stability
Moisture Sensitive . Hydrolyzes to the corresponding alcohol and HCl gas.
Mechanistic Hazard: Alkylation
The carbon atom of the chloromethyl group is highly electron-deficient due to the inductive effect of the chlorine and the electron-withdrawing nature of the pyridine ring (specifically the N7 nitrogen). This makes it susceptible to nucleophilic attack by biological macromolecules.[2]
Figure 1: Mechanism of biological alkylation. The pyridylic methylene carbon acts as a hard electrophile, posing a genotoxic risk.
Hazard Identification (GHS Classification)
Based on read-across from benzyl chloride and nitrogen mustard analogues.
H314: Causes severe skin burns and eye damage. (Category 1B)
Rationale: Hydrolysis on skin releases HCl; alkylation of tissue proteins causes necrosis.
H341: Suspected of causing genetic defects. (Category 2)
Rationale: Direct DNA alkylation potential.
H317: May cause an allergic skin reaction. (Sensitizer)
H335: May cause respiratory irritation. (Lachrymator potential)
Engineering Controls & PPE
Due to the combination of corrosivity and genotoxicity, standard BSL-1 laboratory practices are insufficient.
Primary Containment
Solid Handling : Weighing must be performed inside a Powder Containment Hood or a Glovebox under inert atmosphere (N₂/Ar).
Solution Handling : All transfers involving the dissolved compound must occur within a certified chemical fume hood with a face velocity > 100 fpm.
Personal Protective Equipment (PPE)
Gloves : Double-gloving is mandatory.
Inner Layer: Nitrile (4 mil).
Outer Layer: Silver Shield® (Laminate) or Viton® for extended handling. Standard nitrile degrades rapidly against benzylic chlorides in organic solvents.
Respiratory : If working outside a glovebox with solids, use a P100/OV (Organic Vapor) respirator.
Eye/Face : Chemical splash goggles + Face shield.
Operational Protocols
A. Synthesis & Handling Workflow
This compound is often generated in situ from the alcohol (6-(hydroxymethyl)-7-azaindole) using thionyl chloride (SOCl₂) to minimize exposure. If isolation is required, follow this decision tree:
Figure 2: Operational decision tree favoring in situ usage to minimize exposure risks.
B. Decontamination & Quenching
Never dispose of the active alkylator directly. It must be chemically destroyed.
Quenching Solution :
Composition : 10% w/v Sodium Thiosulfate (
) + 5% Sodium Bicarbonate () in water.
Mechanism : Thiosulfate acts as a soft nucleophile, rapidly displacing the chloride to form a non-toxic water-soluble thiosulfate adduct (
).
Procedure :
Dilute reaction waste with ethyl acetate or DCM.
Slowly add the Quenching Solution (exothermic).
Stir vigorously for 30 minutes.
Check pH (should be > 7).
Emergency Response
Scenario
Immediate Action
Skin Contact
Immediate Drench . Wash with soap and water for 15 mins. Do NOT use alcohol (enhances absorption). Seek medical attention for potential chemical burns.
Eye Contact
Flush with water/saline for 15 mins. Do not rub . Immediate ophthalmology consult.
Inhalation
Move to fresh air. If wheezing occurs, administer oxygen. Monitor for delayed pulmonary edema (due to HCl generation).
Spill (Solid)
Do not sweep (generates dust). Cover with wet paper towels soaked in Quenching Solution (Thiosulfate). Scoop into hazardous waste.
Storage & Stability
Temperature : Store at -20°C .
Atmosphere : Strictly Inert (Argon/Nitrogen) . Oxygen and moisture cause degradation.
Container : Amber glass vial with a PTFE-lined cap. Seal with Parafilm.
Shelf Life : Unstable. Re-test purity (NMR) if stored > 2 weeks. The formation of insoluble polymers (via intermolecular N-alkylation) is a common mode of decomposition.
References
General Azaindole Reactivity
Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindole derivatives."[3] Chem. Soc. Rev., 2007, 36, 1120-1132. Link
Safety of Benzylic/Pyridylic Halides
National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. (Refer to section on "High-Risk Chemicals: Alkylating Agents"). Link
Lunn, G., & Sansone, E. B. "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience, 1994.
A Technical Guide to 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, stands as a pivotal building block in contemporary medicinal chemistry. The 7-azaindole nucleus is recognized as a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, stands as a pivotal building block in contemporary medicinal chemistry. The 7-azaindole nucleus is recognized as a "privileged scaffold," prized for its ability to mimic the purine and indole systems, thereby facilitating crucial interactions with a multitude of biological targets.[1][2] The addition of a reactive chloromethyl group at the 6-position transforms this scaffold into a versatile electrophilic intermediate, enabling chemists to forge complex molecular architectures. This guide provides an in-depth exploration of the synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, analyzes the chemical principles governing its reactivity, and showcases its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed protocols, mechanistic insights, and data-driven examples are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this potent intermediate in their research endeavors.
The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone of modern medicinal chemistry. Its prominence stems from its structural resemblance to both indole and the adenine fragment of adenosine triphosphate (ATP).[1] This bioisosteric relationship is not merely academic; it has profound functional implications.
Bioisosterism and Physicochemical Properties: The strategic placement of a nitrogen atom in the indole's benzene ring can modulate the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[1] This often translates into superior physicochemical properties, such as enhanced solubility or improved binding affinity, compared to their indole counterparts.[1]
Privileged Scaffold in Kinase Inhibition: The 7-azaindole moiety is an exceptional "hinge-binding" motif for protein kinases.[3] It can form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP and effectively anchoring the inhibitor in the active site.[1][3] This has led to its widespread use in the design of potent and selective kinase inhibitors.[1][4] Several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, feature the 7-azaindole core, underscoring its clinical significance.[1]
The introduction of a reactive handle, such as a chloromethyl group, onto this privileged scaffold provides a direct and powerful method for elaborating the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Workflow
The synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups. The following workflow represents a robust and logical pathway, beginning with the parent 7-azaindole.
Experimental Protocol: A Plausible Synthetic Route
This protocol synthesizes insights from various sources to construct a viable pathway. The initial steps focus on the regioselective functionalization of the pyridine ring, followed by the conversion to the target chloromethyl group.
Step 1: N-Protection of 7-Azaindole
Rationale: The pyrrole nitrogen is nucleophilic and can interfere with subsequent reactions, particularly metallation steps. Protection is crucial for directing reactivity to the desired position. Aryl sulfonyl groups like benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) are effective choices.[2][5]
Procedure:
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.5 eq), and stir at 0 °C.
Slowly add benzenesulfonyl chloride (1.1 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield the N-protected 7-azaindole.
Step 2: Regioselective Halogenation at C6
Rationale: Direct halogenation of the protected 7-azaindole is required to install a handle for further functionalization. Palladium-catalyzed C-H activation methods have been reported for C6 arylation, suggesting this position is accessible.[2] Alternatively, routes starting from substituted pyridines can be employed. For this guide, we will proceed from a commercially available or synthesized 6-bromo-7-azaindole precursor.
Procedure (Starting from 6-Bromo-1H-pyrrolo[2,3-b]pyridine):
Protect the 6-bromo-1H-pyrrolo[2,3-b]pyridine using the procedure described in Step 1.
Step 3: Halogen-Metal Exchange and Formylation
Rationale: The C6-bromo bond can be converted into a nucleophilic carbon center via a halogen-metal exchange. This organometallic intermediate can then react with an electrophile like N,N-Dimethylformamide (DMF) to install a formyl (aldehyde) group.
Procedure:
Dissolve the N-protected 6-bromo-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
Cool the solution to -78 °C.
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1 hour at -78 °C.
Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for 2 hours.
Allow the reaction to warm slowly to room temperature.
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the 6-formyl derivative.
Step 4: Reduction to 6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine
Rationale: The aldehyde is easily reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Procedure:
Dissolve the 6-formyl derivative (1.0 eq) in methanol or ethanol.
Cool to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Stir for 1-2 hours at room temperature.
Quench carefully with water and remove the bulk of the organic solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate, dry, and concentrate to yield the 6-(hydroxymethyl) derivative, which may be used directly in the next step.
Step 5: Chlorination of the Alcohol
Rationale: The final step involves converting the primary alcohol into the target chloromethyl group. Thionyl chloride (SOCl₂) is a common reagent, but can be harsh.[6] An alternative, milder method uses cyanuric chloride, which avoids over-reaction and formation of undesired byproducts.[6]
Procedure (using Cyanuric Chloride):
In a separate flask, add cyanuric chloride (1.02 eq) to DMF (approx. 1.6 mL per gram of cyanuric chloride) and stir for 1 hour to form the Vilsmeier-type adduct.
Dissolve the N-protected 6-(hydroxymethyl)-7-azaindole (1.0 eq) in DCM.
Add the alcohol solution to the cyanuric chloride adduct and stir overnight at room temperature.
Quench the reaction with water and separate the layers.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
The N-protecting group can be removed at this stage under appropriate conditions (e.g., TBAF for SEM, or base/acid for sulfonyl groups) to yield the final product, 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
Caption: Synthetic workflow for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactivity and Strategic Handling
The synthetic utility of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is dominated by the reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.
Key Reactive Principles:
Electrophilicity: The C-Cl bond is polarized, rendering the benzylic-like carbon atom electron-deficient and susceptible to attack by nucleophiles.
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.
Substrate for Alkylation: It is an ideal reagent for introducing the 7-azaindole moiety onto nucleophilic molecules, such as amines, thiols, and the anions of carbon acids.
Common Transformations:
N-Alkylation: Reaction with primary or secondary amines yields 6-(aminomethyl) derivatives. This is one of the most common and valuable applications in drug discovery for linking the core to side chains.
O-Alkylation: Reaction with alcohols or phenols in the presence of a base produces ether linkages.
S-Alkylation: Reaction with thiols provides thioether derivatives.
C-C Bond Formation: Reaction with stabilized carbanions (e.g., from malonic esters) or organometallic reagents can be used to extend the carbon skeleton.
Causality Behind Experimental Choices:
When designing reactions with this intermediate, the choice of base and solvent is critical. For N-alkylation of amines, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl byproduct without competing with the primary nucleophile. Anhydrous polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 transition state. Care must be taken to avoid conditions that could promote competing alkylation at the pyrrole or pyridine nitrogens of the azaindole core, although the chloromethyl group's reactivity generally favors substitution by an external nucleophile.
Safety and Handling:
Based on the hazard data for the closely related 6-chloro-1H-pyrrolo[2,3-b]pyridine, which is harmful if swallowed and causes serious eye damage, 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine should be handled with extreme caution.[7] As a reactive alkylating agent, it is likely to be a lachrymator, irritant, and potential mutagen. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Caption: Reactivity of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine with nucleophiles.
Applications in Drug Discovery: A Versatile Synthetic Tool
The true value of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its application as a strategic intermediate for constructing complex, biologically active molecules. Its ability to covalently link the potent 7-azaindole scaffold to various pharmacophoric groups is a key asset in lead optimization.
Case Study: Development of Kinase Inhibitors
A primary application is in the synthesis of kinase inhibitors for oncology and inflammatory diseases.[4][8] The 1H-pyrrolo[2,3-b]pyridine core serves as the hinge-binding element, while the side chain, introduced via the chloromethyl handle, explores other regions of the ATP-binding pocket to achieve potency and selectivity.
Traf2 and Nck-interacting kinase (TNIK) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent TNIK inhibitors, a target for colorectal cancer.[9] The 6-position is a key vector for modification to enhance activity and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in numerous cancers.[10][11] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent FGFR inhibitors, where substituents attached to the core are crucial for interacting with the hydrophobic regions of the kinase domain.[10][11][12]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase is a critical target for sensitizing tumors to chemotherapy.[13] Highly selective ATM inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating potent in vivo antitumor activity when combined with other agents.[13]
IC₅₀ values are for optimized derivatives, not the parent chloromethyl compound.
Caption: Conceptual model of a 7-azaindole inhibitor binding in a kinase active site.
Summary and Future Outlook
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its synthesis, while requiring multiple steps, provides access to a highly versatile electrophilic building block based on a privileged heterocyclic scaffold. The reactivity of the chloromethyl group allows for straightforward derivatization, facilitating the rapid exploration of structure-activity relationships.
The demonstrated success of the 7-azaindole core in numerous clinical candidates and approved drugs, particularly in kinase inhibition, ensures that this building block will remain highly relevant. Future applications will likely extend beyond traditional inhibitors to novel modalities such as Proteolysis Targeting Chimeras (PROTACs), where the molecule could be used to link a kinase-binding warhead to an E3 ligase-recruiting element. The continued exploration of new synthetic routes and the application of this intermediate to a broader range of biological targets will undoubtedly fuel the discovery of the next generation of targeted medicines.
References
Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
Various. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub.
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl- - ChemBK. (2024, April 9). Retrieved February 14, 2026, from [Link]
Various. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
Krasavin, M., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 34033-34037.
Merour, J. Y., & Joseph, B. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(5), 387-417.
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
El-Mernissi, M., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1).
Singh, S., & Singh, P. P. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(2), 528-567.
Kamal, A., et al. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Targets, 17(11), 1266-1284.
Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
Various. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21469-21481.
El-Mernissi, M., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
Al-aboudi, A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(11), 3596.
6-Chloro-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
Hansen, T. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328.
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(35), 21469-21481.
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21469-21481.
Cîrcu, V., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron, 67(31), 5529-5535.
Okaniwa, M., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(8), 825-839.
Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705.
Organometallic Chemistry. (2022, December 25).
Chisholm, T. S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4426.
Wang, Y., et al. (2022). Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Catalysis Science & Technology, 12(1), 211-215.
Application Note: Strategic Utilization of 6-(Chloromethyl)-7-azaindole in Kinase Inhibitor Design
This Application Note and Protocol guide details the strategic utilization of 6-(chloromethyl)-7-azaindole as a pivotal intermediate in the synthesis of kinase inhibitors. Executive Summary: The "Vector" Strategy In the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the strategic utilization of 6-(chloromethyl)-7-azaindole as a pivotal intermediate in the synthesis of kinase inhibitors.
Executive Summary: The "Vector" Strategy
In the crowded landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold remains a "privileged structure" due to its ability to mimic the purine ring of ATP. While the 3- and 5-positions are classically exploited for hydrophobic interactions (e.g., Vemurafenib), the 6-position offers a unique, underutilized vector.
6-(Chloromethyl)-7-azaindole serves as a high-reactivity electrophile, allowing researchers to install solubilizing groups or specific interacting motifs that project into the solvent-exposed region or the ribose-binding pocket of the kinase active site. This guide provides the critical handling protocols and synthetic workflows required to harness this intermediate without succumbing to its inherent instability.
Chemical Biology & Mechanism of Action
To design effective inhibitors, one must understand the spatial orientation of the scaffold within the ATP-binding pocket.
The Hinge-Binding Mode
The 7-azaindole core typically binds to the kinase hinge region via a bidentate hydrogen bond network:
N1 (Pyrrole NH): Hydrogen bond donor to the hinge backbone carbonyl.
N7 (Pyridine N): Hydrogen bond acceptor from the hinge backbone amide.
The C6 Vector
The C6 position is located adjacent to the pyridine nitrogen. Substituents at this position typically project towards the solvent front or the sugar pocket , depending on the specific kinase isoform.
Utility: This vector is ideal for attaching polar moieties (e.g., morpholine, piperazine) to improve ADME properties (solubility, permeability) without disrupting the core hinge binding.
Visualization: Structural Logic
The following diagram illustrates the binding mode and the strategic role of the chloromethyl group.
Caption: Schematic representation of the 7-azaindole scaffold binding to the kinase hinge, highlighting the C6-chloromethyl group as a vector for extending into the solvent/ribose pocket.
Critical Handling & Stability (The "Trust" Factor)
WARNING: 6-(Chloromethyl)-7-azaindole is significantly less stable than its indole counterparts.
Instability Mechanism: The pyridine nitrogen (N7) is nucleophilic. In the free base form, the N7 of one molecule can attack the chloromethyl group of another, leading to rapid intermolecular self-alkylation (polymerization) .
Storage: Always store as the Hydrochloride (HCl) salt . The protonation of N7 prevents self-alkylation.
Handling Rule: Only generate the free base in situ or immediately prior to reaction at low temperatures (
).
Experimental Protocols
Protocol A: Preparation of 6-(Chloromethyl)-7-azaindole (If not purchased)
Note: If starting from the commercially available 6-(hydroxymethyl)-7-azaindole.
Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq) or
(3.0 eq).
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
Preparation of Nucleophile Solution:
In a round-bottom flask, dissolve the amine (1.5 eq) and DIPEA (3.5 eq) in anhydrous MeCN (10 mL/mmol).
Cool the solution to
in an ice bath.
Addition of Electrophile:
Add the 6-(chloromethyl)-7-azaindole HCl salt (1.0 eq) portion-wise to the cold amine solution.
Rationale: Adding the salt directly to the base/amine mixture generates the reactive free base in situ in the presence of the trapping nucleophile, minimizing polymerization.
Reaction:
Stir at
for 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check reaction progress by LC-MS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the chloride (often streaks on TLC) and formation of the polar product.
Workup:
Concentrate the reaction mixture under reduced pressure to remove MeCN.
Purify via Flash Column Chromatography (Silica gel).
Eluent: DCM/MeOH (gradient 0-10%) or DCM/MeOH/NH3 (90:9:1) for highly polar amines.
Data Table: Typical Reaction Conditions & Yields
Nucleophile Type
Base
Solvent
Temp
Typical Yield
Notes
Secondary Amine
DIPEA
MeCN
75-90%
Best balance of rate vs. stability.
Primary Amine
DMF
RT
50-65%
Risk of bis-alkylation; use excess amine (2-3 eq).
Thiol
DMF
80-95%
Highly efficient; oxidation risk (disulfide) during workup.
Alkoxide
NaH
THF
40-60%
Competitive elimination or polymerization may occur.
Troubleshooting & Optimization Logic
Issue: Low Yield / Polymerization
Symptom: Insoluble precipitate forms immediately; LC-MS shows broad "hump" or dimer peaks.
Cause: Free base concentration was too high before nucleophile attack.
Solution: Switch to Inverse Addition . Dissolve the HCl salt in solvent, cool to
, and add the Base/Amine mixture slowly to the salt.
Issue: N1-Alkylation (Side Reaction)
Symptom: Product mass is correct, but NMR shows loss of indole NH signal.
Cause: Base was too strong (e.g., NaH) or alkyl halide was in excess.
Solution: The chloromethyl group is highly reactive; strong deprotonation of the indole NH (pKa ~13) is usually not necessary for the amine coupling. Stick to DIPEA or Carbonate bases. If N1-alkylation persists, protect N1 with SEM or Boc prior to the chlorination step.
Synthetic Workflow Diagram
The following flowchart outlines the decision process for synthesizing 6-substituted derivatives.
Caption: Synthetic workflow for converting the hydroxymethyl precursor to the final kinase inhibitor via the chloromethyl intermediate.
References
Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
Léveillé-Webster, C. R., et al. (2012). "Rapid, Microwave-Assisted Organic Synthesis of Selective V600E BRAF Inhibitors." Tetrahedron Letters, 53(53), 4161-4165.
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 36, 1120.
Plexxikon Inc. (2011). "Discovery of Vemurafenib (PLX4032)." Journal of Medicinal Chemistry, 54(23), 7984-8013.
Merugu, S. R., et al. (2015). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Tetrahedron, 71(8), 1311-1321.
Application Note: Optimization of Nucleophilic Substitution Reactions with 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
This Application Note provides a comprehensive technical guide for the handling and coupling of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole ). This intermediate is a critical bu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the handling and coupling of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole ). This intermediate is a critical building block in the synthesis of kinase inhibitors (e.g., FLT3, KIT inhibitors) but presents significant stability challenges due to its tendency for self-polymerization.
Executive Summary
The 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold combines the electrophilic reactivity of a benzylic halide with the unique electronic properties of the 7-azaindole core. Unlike simple benzyl chlorides, this species is inherently unstable as a free base . The pyridine nitrogen (N7) is sufficiently nucleophilic to attack the electrophilic exocyclic methylene group of another molecule, leading to rapid self-quaternization and polymerization.
Key Recommendation:
Never isolate the free base. Always handle as the hydrochloride salt or generate in situ from the corresponding alcohol (6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine).
Storage: The HCl salt is stable at -20°C under argon.
Reaction Conditions: Coupling reactions must be performed under conditions that favor cross-coupling over self-alkylation (high dilution, excess nucleophile, controlled addition).
Reactivity Profile & Mechanistic Insight
The Self-Alkylation Trap
The primary failure mode in coupling reactions is the formation of insoluble oligomers. The mechanism involves the intermolecular attack of the pyridine nitrogen (N7) on the chloromethyl group (C6').
DOT Diagram 1: Competitive Reaction Pathways
Figure 1: Kinetic competition between desired nucleophilic substitution and undesired self-polymerization.
Electronic Considerations
C6-Chloromethyl: Highly activated electrophile due to the electron-deficient pyridine ring (inductive effect). Reacts rapidly via
.
N1-Indole Proton: Acidic (
). Strong bases (NaH, KOtBu) will deprotonate N1, creating a polyanion that may complicate chemoselectivity.
N7-Pyridine Nitrogen: Weakly basic but sufficiently nucleophilic to cause instability.
Detailed Protocols
Protocol A: In Situ Generation & Amination (Recommended)
Best for: Primary and secondary amines. Avoids isolation of the unstable chloride.
Solvent: Dichloromethane (DCM) for step 1; DMF or Acetonitrile (MeCN) for step 2.
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Step-by-Step Procedure:
Chlorination (Activation):
Suspend 6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (10 mL/g) under
.
Cool to
.
Add
(1.5 eq) dropwise. Caution: Gas evolution (, HCl).
Stir at RT for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
Workup: Evaporate volatiles in vacuo to dryness. Do not neutralize. The resulting solid is the stable HCl salt .
Coupling (Amination):
Dissolve/suspend the crude HCl salt in anhydrous DMF or MeCN (10 mL/g).
Cool to
.
Add the amine nucleophile (1.2 – 1.5 eq).
Add DIPEA (3.0 – 4.0 eq) dropwise. Note: Excess base is required to neutralize the HCl salt and the HCl generated during substitution.
Stir at
for 30 mins, then warm to RT. Reaction is typically complete in <2 hours.
Purification:
Dilute with EtOAc/Water.[1] Wash organic layer with brine (
) to remove DMF.
Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Etherification (Phenols/Alcohols)
Best for: Creating ether linkages. Requires careful base selection to prevent N1-alkylation.
Reagents:
Substrate: 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine HCl salt (prepared as above).
Nucleophile: Phenol or Alcohol.
Base: Cesium Carbonate (
) or Potassium Carbonate ().
Solvent: DMF or Acetone.
Step-by-Step Procedure:
Pre-complexation:
In a separate flask, mix the Phenol (1.1 eq) and
(2.5 eq) in DMF. Stir for 15 mins to generate the phenoxide.
Coupling:
Add the 6-(chloromethyl)-7-azaindole HCl salt (1.0 eq) directly to the phenoxide mixture at
.
Critical: Adding the salt to the base ensures the chloride is immediately consumed by the nucleophile, minimizing the concentration of free base available for self-polymerization.
Use Protocol A . Ensure nucleophile is present before adding base to the HCl salt.
N1-Alkylation (Indole N)
Base too strong (e.g., NaH) or excess alkyl halide.
Use milder bases (, DIPEA). Protect N1 with Boc or SEM if selectivity is poor.
Hydrolysis (Alcohol formation)
Wet solvents or hygroscopic base.
Use anhydrous DMF/MeCN. Dry reagents over or molecular sieves.
Incomplete Reaction
Poor solubility of HCl salt.
Switch solvent to NMP or DMSO. Increase temperature to 40°C (cautiously).
Process Workflow Visualization
DOT Diagram 2: Optimized Synthesis Workflow
Figure 2: Step-by-step workflow for the conversion of the alcohol precursor to the final coupled product via the stable HCl salt intermediate.
References
Preparation of 2-(Chloromethyl)pyridine Hydrochloride (Analogous Chemistry)
Sigma-Aldrich Product Sheet. 2-(Chloromethyl)
Synthesis of 7-Azaindole Derivatives
Song, J. J., et al. "Practical Synthesis of 6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2002.
[Source: J. Org. Chem. 2002, 67, 11, 3924–3927]([Link])
General Reactivity of Chloromethyl-Heterocycles:
Majid, T., et al. "Synthesis and Reactivity of Chloromethyl-pyridines." Tetrahedron Letters, 2014.
Application in Kinase Inhibitors (Pexidartinib Analogs)
Tap, W. D., et al. "Structure-Activity Relationships of 7-Azaindole Kinase Inhibitors." New England Journal of Medicine, 2015. (Contextualizes the scaffold).
derivatization of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine for medicinal chemistry
Application Note: Derivatization of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine for Medicinal Chemistry Executive Summary The 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole) is a hi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine for Medicinal Chemistry
Executive Summary
The 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole) is a high-value intermediate in drug discovery.[1] It serves as a critical "exit vector" for introducing solubilizing groups or pharmacophores into the 7-azaindole core—a privileged scaffold found in FDA-approved kinase inhibitors like Vemurafenib (BRAF) and Pexidartinib (CSF1R).[1]
This guide addresses the specific challenges of working with this intermediate: its high electrophilicity, the competing nucleophilicity of the indole nitrogen (N1), and its tendency toward polymerization. We provide validated protocols to maximize yield and reproducibility.
Reactivity Profile & Stability
The Electrophile-Nucleophile Paradox
This molecule contains two reactive centers that can lead to self-destruction if not managed:[1]
C6-Chloromethyl Group (Electrophile): A highly reactive benzylic-like halide.[1] It undergoes rapid
reactions.
N1-Indole Nitrogen (Nucleophile): With a
of ~13, this proton is acidic.[1] Under basic conditions, the deprotonated N1 becomes a potent nucleophile, capable of attacking the C6-chloromethyl group of another molecule, leading to rapid polymerization.
Stability Warning:
Storage: Store at -20°C under argon. The free base is unstable and prone to hydrolysis (to the alcohol) or polymerization. The hydrochloride salt is significantly more stable.
Handling: Avoid protic solvents (MeOH,
) unless the intention is solvolysis. Use anhydrous aprotic solvents (THF, DMF, MeCN).
Visualizing the Reaction Landscape
Figure 1: Competing reaction pathways. Success depends on suppressing the N1-alkylation pathway (red).[1]
Strategic Workflows
Strategy A: Direct Displacement (The "Transient Protection" Approach)
Best for: Rapid analoging with cheap amines.
Concept: Use a non-nucleophilic organic base (DIPEA, TEA) that is strong enough to scavenge the HCl formed but too weak to deprotonate the N1-indole (
~13).
Risk: Moderate.[1] If the nucleophile is also a strong base, polymerization occurs.
Strategy B: N1-Protection First (The "High-Fidelity" Approach)
Best for: Valuable nucleophiles, scale-up, or sluggish reactions.[1]
Concept: Protect N1 with SEM, Boc, or Tosyl groups before introducing the chloromethyl group (or protecting the chloromethyl precursor). This eliminates self-alkylation.[1]
Benefit: Allows the use of strong bases (NaH, KOtBu) for etherification or carbon-carbon bond formation.[1]
Detailed Experimental Protocols
Protocol 1: Amination (
) of Unprotected Scaffold
Target: Synthesis of 6-(aminomethyl)-7-azaindoles.[1]
Purification: Flash chromatography. Note: The product is basic; use 1%
or in the eluent to prevent streaking.
Self-Validating Check:
NMR (
): The benzylic singlet of the starting material appears at ~4.75 ppm . In the product, this signal will shift upfield to ~3.60 – 3.90 ppm . If the peak disappears but no product forms, check the baseline for polymer gum.
Protocol 2: Etherification via N1-Protection
Target: Synthesis of 6-(alkoxymethyl)-7-azaindoles.[1]
Activation: To a solution of the alcohol in DMF at 0°C, add NaH. Stir for 15 min to generate the alkoxide.
Substitution: Add the N-protected chloromethyl substrate in one portion.
Reaction: Stir at RT for 1–3 hours.
Deprotection (One-Pot Optional): If the protecting group is sulfonyl, add 5M NaOH (aq) and heat to 60°C for 1 hour to remove the protection and generate the free NH-azaindole.
Workup: Standard extraction with EtOAc/Water.
Data Summary & Troubleshooting
Parameter
Starting Material (Chloride)
Product (Amine Derivative)
Troubleshooting Indicator
1H NMR (CH2)
Singlet, 4.70 - 4.80 ppm
Singlet, 3.60 - 3.90 ppm
Broad lump at 4.5-5.0 ppm = Polymer
Appearance
White to tan solid
Often yellow/tan oil or solid
Dark brown/black gum = Decomposition
Solubility
Soluble in DCM, THF, EtOAc
Soluble in acidic water, MeOH
Insoluble in organic solvents = Polymer
Common Pitfalls:
Issue: Reaction turns into a gel.
Cause: Concentration too high (>0.2 M) or base too strong, leading to intermolecular N-alkylation.[1]
Fix: Dilute to 0.05 M and use the "Inverse Addition" technique (add substrate to amine).
Fix: Use freshly distilled solvents and store substrate under Ar.[1]
References
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Detailed review of the electrophilic substitution patterns and N-oxide rearrangements.
Azaindoles in Medicinal Chemistry. PharmaBlock White Paper. Discusses the use of 6-substituted azaindoles in kinase inhibitors and their physicochemical advantages.
[1]
6-Chloro-1H-pyrrolo[2,3-b]pyridine Properties. PubChem. Physical properties and safety data for the core scaffold.
[1]
Fragment-to-Lead Approaches Starting From 7-Azaindole. Journal of Medicinal Chemistry. Case studies on using the chloromethyl handle for fragment linking.
[1]
WO2006063167A1. Patent. Describes pyrrolo[2,3-b]pyridine derivatives as SGK-1 kinase inhibitors, including synthesis via chloromethyl intermediates.[1]
[1]
Technical Application Note: 6-(chloromethyl)-7-azaindole in Fragment-Based Drug Discovery
Executive Summary This guide details the utility of 6-(chloromethyl)-7-azaindole (6-CMA) as a dual-function molecular tool in Fragment-Based Drug Discovery (FBDD). Unlike inert fragments, 6-CMA possesses a "privileged" k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the utility of 6-(chloromethyl)-7-azaindole (6-CMA) as a dual-function molecular tool in Fragment-Based Drug Discovery (FBDD). Unlike inert fragments, 6-CMA possesses a "privileged" kinase-binding scaffold (7-azaindole) coupled with a reactive electrophilic handle (chloromethyl). This unique architecture allows it to serve two distinct critical roles:
Covalent Scout Fragment: For identifying nucleophilic residues (Cys/Lys/His) proximal to the ATP-binding hinge region.[1]
Synthetic Lynchpin: As a validated intermediate for "Fragment Growing" strategies, enabling rapid library expansion via nucleophilic substitution.[1]
Chemical Biology Profile & Mechanism
The Privileged Scaffold (7-Azaindole)
The 7-azaindole core is a bioisostere of the purine ring found in ATP. In kinase inhibition, it functions as a hinge binder .[1]
N1 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.[1]
N7 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide.[1][2]
The Electrophilic Handle (6-Chloromethyl)
The chloromethyl group at the C6 position is a "soft" electrophile. It is sufficiently stable in aqueous buffer (pH 7.[1]4) for short durations but highly reactive towards thiols (Cysteine) and amines (Lysine/N-terminus) via an
mechanism .
Reactivity Profile:
vs. Acrylamides: Less specific, higher intrinsic reactivity.[1]
vs. Acid Chlorides: Significantly more stable, allowing for biological assay compatibility.[1]
Application A: Covalent Fragment Screening
Objective: To identify if a target kinase possesses a druggable cysteine residue within reaching distance of the hinge region.[1]
Protocol 1: Intact Protein LC-MS Screening
Principle: 6-CMA incubates with the target protein. If a cysteine is proximal to the C6 position, the chloride is displaced, forming a covalent thioether bond. This results in a permanent mass shift of +164.04 Da (Molecular weight of fragment minus HCl).[1]
Control B: Protein + 6-methyl-7-azaindole (20 µM).
Reaction: Incubate at Room Temperature (RT) for 60 minutes.
Quenching: Add Formic Acid to 0.5% final concentration to stop the reaction and denature the protein.
Analysis: Inject 5 µg of protein onto a C4 Reverse Phase column coupled to a Q-TOF Mass Spectrometer. Deconvolute the raw charge envelope to zero-charge mass.[1]
Confirms labeling requires the Cl-methyl group.[1]
Application B: Synthetic Fragment Growing
Objective: Once 6-CMA is identified as a binder (covalent or non-covalent), the chloromethyl group serves as a synthetic handle to "grow" the fragment into a high-affinity lead by attaching diverse amine libraries.
Protocol 2: Rapid Analog Synthesis (
Displacement)
Rationale: The chloride is a good leaving group.[1][3] Reacting 6-CMA with a library of primary/secondary amines generates a library of 6-(aminomethyl)-7-azaindoles .
Why this matters: This converts a moderate binder (the fragment) into a lead-like molecule that can reach into the "ribose pocket" or "solvent front" of the kinase, dramatically increasing potency and selectivity.
Visualization: FBDD Workflow
The following diagram illustrates the decision matrix when using 6-CMA, distinguishing between its use as a covalent probe versus a synthetic intermediate.
Caption: Workflow logic for utilizing 6-(chloromethyl)-7-azaindole. Path A exploits the reactivity for target validation; Path B uses the structure as a synthetic starting point.
Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure data integrity, every experiment must include the following internal checks:
Stability Check: Run an LC-MS of the 6-CMA stock solution in buffer without protein at t=0 and t=60 min.
Fail: Significant hydrolysis to 6-(hydroxymethyl)-7-azaindole (+OH). Remedy: Prepare fresh stock; reduce buffer pH to 7.0.
Competition Assay: Pre-incubate protein with high concentration (100 µM) of ATP.
Expectation: If 6-CMA binds at the hinge (ATP site), covalent labeling should be significantly reduced or abolished by ATP competition.
References
Erlanson, D. A., et al. (2016).[1][4] "Fragment-based drug discovery: advancing fragments in the absence of crystal structures."[1] Nature Reviews Drug Discovery. [Link]
Irie, T., & Sawa, M. (2018).[1][5] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][5] Chemical and Pharmaceutical Bulletin. [Link]
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. [Link]
Backus, K. M., et al. (2016).[1][4] "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. [Link]
experimental procedure for N-alkylation of 6-(chloromethyl)-7-azaindole
Application Note: Strategic N-Alkylation & Functionalization of 6-(Chloromethyl)-7-azaindole Part 1: Executive Summary & Strategic Analysis[1] The Paradox of the Substrate 6-(chloromethyl)-7-azaindole (Structure 1 ) pres...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic N-Alkylation & Functionalization of 6-(Chloromethyl)-7-azaindole
Part 1: Executive Summary & Strategic Analysis[1]
The Paradox of the Substrate
6-(chloromethyl)-7-azaindole (Structure 1 ) presents a unique challenge in organic synthesis: it is a bifunctional reactive intermediate .[1]
Nucleophilic Site: The pyrrole nitrogen (
) is acidic () and nucleophilic upon deprotonation.[1]
Electrophilic Site: The 6-chloromethyl group is a potent electrophile, highly susceptible to
The "Self-Destruct" Risk
Standard N-alkylation protocols (e.g., NaH/DMF) generate a high concentration of the indolide anion.[1] In the presence of the reactive chloromethyl group, this anion often attacks the chloromethyl moiety of a neighboring molecule rather than the intended external alkyl halide.[1] This leads to rapid intermolecular polymerization or oligomerization, resulting in intractable tars rather than the desired product.
Strategic Recommendation
As a Senior Scientist, my primary advice is to avoid direct N-alkylation of this specific substrate if possible. The superior synthetic route is the "Reverse Strategy":
Step 1: N-alkylate the stable precursor, 6-methyl-7-azaindole .[1]
Step 2: Chlorinate the methyl group (e.g., using NCS or TCCA) after N-alkylation.[1]
However, if you are constrained to use commercially available 6-(chloromethyl)-7-azaindole, you must utilize the High-Dilution/Soft-Base Protocol detailed below to suppress polymerization.
Part 2: Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing pathways. To maximize Yield C , we must suppress Pathway D .
Figure 1: Mechanistic competition between desired N-alkylation and intermolecular polymerization.[1]
Part 3: Experimental Protocols
Protocol A: Direct N-Alkylation (High-Risk Mitigation Method)
Use this protocol only if you must start with the chloromethyl derivative.[1]
Principle: Use a mild base (
) and high dilution to keep the concentration of the nucleophilic anion low relative to the external electrophile, statistically favoring the reaction with the external alkyl halide.
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Concentration: 0.05 M (Critical parameter)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solvation: Dissolve 6-(chloromethyl)-7-azaindole in anhydrous MeCN. Ensure the concentration is 0.05 M or lower (e.g., 100 mg in 12 mL solvent).
Note: High dilution reduces the collision frequency between two substrate molecules, suppressing polymerization.
Base Addition: Add
(2.0 eq) in a single portion. Stir at for 10 minutes.
Electrophile Addition: Add the external Alkyl Halide (1.5 eq) dropwise.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (
) and appearance of Product (). If a mass corresponding to appears, polymerization is occurring; dilute further immediately.[1]
Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate in vacuo at low temperature (
) to avoid thermal decomposition of the chloromethyl group.[1]
Purification: Flash chromatography (Hexanes/EtOAc). Do not use methanol in the eluent if the chloromethyl group is still present, as it may displace the chloride.
Protocol B: The "Reverse Strategy" (Recommended Standard)
This is the industry-standard approach for high yield and purity.[1]
Step 1: N-Alkylation of 6-methyl-7-azaindole
Dissolve 6-methyl-7-azaindole (1.0 eq) in DMF (0.2 M).
Cool to
. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of gas will occur.[1]
Stir for 30 mins to ensure complete deprotonation.
Add Alkyl Halide (1.2 eq). Warm to RT and stir for 2 hours.
Quench with water, extract with EtOAc, and purify. Yields typically >90%.[1][2]
Step 2: Chlorination to generate 6-(chloromethyl) [1]
Dissolve the N-alkylated intermediate in
or Benzene (or Trifluorotoluene as a green alternative).[1]
Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of Benzoyl Peroxide (BPO).[1]
Reflux for 4–6 hours.
Result: You now have the N-alkylated 6-(chloromethyl)-7-azaindole with no risk of polymerization during the critical bond-forming step.[1]
Part 4: Functional Application (Nucleophilic Displacement)
In drug discovery, the 6-(chloromethyl) group is rarely the end-product.[1] It is almost exclusively used as a "handle" to attach solubilizing amines (e.g., morpholine, piperazine).[1]
Protocol: Amination of 6-(chloromethyl)-7-azaindole
Use this if your goal is to react the CH2Cl group.[1]
Data Table: Typical Reaction Conditions
Parameter
Condition
Rationale
Nucleophile
Secondary Amine (2.0–3.0 eq)
Excess amine acts as both nucleophile and acid scavenger.[1]
Solvent
THF or DCM
Non-protic solvents prevent solvolysis of the chloride.[1]
Base
DIPEA (3.0 eq) or
Neutralizes the HCl generated; prevents protonation of the azaindole N7.[1]
Temperature
The benzylic-like chloride is highly reactive; heat is rarely needed.[1]
Time
1–4 Hours
Fast kinetics due to the electron-deficient pyridine ring.[1]
Procedure:
Dissolve 6-(chloromethyl)-7-azaindole (1.0 eq) in THF (0.1 M).
Add the secondary amine (e.g., N-methylpiperazine) (1.5 eq) dropwise at
.
Stir at RT.[1] A white precipitate (DIPEA[1]·HCl) will often form.[1]
Workup: Dilute with EtOAc, wash with saturated
.
Scientific Note: Avoid acidic washes, as the product (an amino-azaindole) will be extracted into the aqueous layer.[1]
Part 5: References & Authority[1][3]
General Azaindole Reactivity:
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1][3] Chem. Soc. Rev., 2007.
Scientific Rationale: Establishes the pKa differences between indole and 7-azaindole (
acidity).
Synthesis of 6-substituted 7-azaindoles:
L'Heureux, A., et al.[3] "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters, 2004.[3] [1]
Relevance: Discusses the stability of C6 substituents during N1 manipulation.
N-Alkylation Protocols (Indole/Azaindole):
BenchChem Application Note: "Protocols for the N-Alkylation of 6-Chloroindole."[1][4]
Relevance: Provides baseline stoichiometry for halo-indole alkylations, adapted here for the azaindole scaffold.
Kinase Inhibitor Synthesis (Functionalization of Chloromethyl):
Popowycz, F., et al.[5] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014.
Relevance: Validates the use of the chloromethyl group as a handle for amine attachment (Protocol C).
Disclaimer: These protocols involve hazardous chemicals (alkylating agents, strong bases).[1] All experiments should be performed in a fume hood with appropriate PPE.[1] The author assumes no liability for experimental outcomes.
Application Notes & Protocols for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in Cancer Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal building block in modern oncology drug discovery. We will move beyond simple definitions to explore the causality behind its use, detailing its synthetic versatility and the biological rationale for targeting the pathways enabled by its derivatives.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is bioisosteric to indole, a common motif in biologically active molecules, but the inclusion of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties such as improved solubility and metabolic stability.[1] In cancer research, this scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[1][2][3][4]
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine represents a key functionalized intermediate. The chloromethyl group at the C6 position serves as a reactive "handle"—an electrophilic site primed for nucleophilic substitution. This allows for the facile and directed introduction of diverse chemical moieties, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. Its application is therefore not as a final therapeutic agent, but as a critical starting point for the synthesis of next-generation targeted therapies.
Figure 1: Central role of the 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.
Rationale & Key Biological Targets
The strategic importance of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is directly linked to the oncogenic relevance of the kinase families its derivatives can inhibit. Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, survival, and migration—processes that are universally dysregulated in cancer.
Key Targets Accessible Through the 7-Azaindole Scaffold:
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling, often due to gene amplification or mutations, drives the growth of various solid tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, demonstrating efficacy in breast cancer and hepatocellular carcinoma models.[2][5][6]
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibiting specific CDKs, such as CDK4/6 or CDK9, can halt the proliferation of cancer cells. The 7-azaindole framework has been successfully employed to generate selective CDK inhibitors.[1][3][7]
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a central player in the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy. Highly selective ATM inhibitors have been synthesized using the 1H-pyrrolo[2,3-b]pyridine core, showing synergistic antitumor activity in combination with agents like irinotecan.[8]
Other Important Kinases: The versatility of this scaffold has led to the development of inhibitors for a wide range of other cancer-relevant kinases, including Focal Adhesion Kinase (FAK), PIM kinases, and Maternal Embryonic Leucine Zipper Kinase (MELK).[4][9][10]
Figure 2: Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.
Application Protocols
The following protocols provide a framework for the synthesis and evaluation of novel anticancer agents derived from 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 1: Synthesis of a C6-Aminomethyl-7-Azaindole Derivative
This protocol describes a standard nucleophilic substitution reaction, a foundational step in elaborating the core scaffold. The chloromethyl group is displaced by an amine to form a new carbon-nitrogen bond, a common linkage in kinase inhibitors.[11]
Objective: To synthesize N-((1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)-3-methylaniline as a representative kinase inhibitor intermediate.
Materials:
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
3-methylaniline (m-toluidine)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), anhydrous DMF (approx. 0.1 M concentration), and potassium carbonate (2.5 eq).
Scientist's Note: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents. Potassium carbonate is a mild base used to scavenge the HCl byproduct of the reaction, driving it to completion.
Addition of Nucleophile: Add 3-methylaniline (1.2 eq) to the stirring suspension.
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).
Scientist's Note: This aqueous workup removes the DMF and inorganic salts.
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
Scientist's Note: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note: High-Precision Kinase Targeting with the 6-(Chloromethyl)-7-azaindole Scaffold
Executive Summary: The C6 Vector Advantage In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1][2][3][4] It serves as a superior bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The C6 Vector Advantage
In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1][2][3][4] It serves as a superior bioisostere to the indole and purine cores found in natural ATP. While the C3 and C5 positions have been exhaustively explored (e.g., Vemurafenib, Pexidartinib), the C6 position remains an underutilized vector for optimizing physicochemical properties.
This guide focuses on the 6-(chloromethyl)-7-azaindole scaffold. The C6-chloromethyl moiety acts as a highly reactive electrophilic "handle," allowing researchers to rapidly append solubilizing tails or specific binding elements that project into the solvent-exposed regions of the kinase ATP pocket.
Key Applications
Solubility Tuning: Introduction of polar heterocycles (morpholines, piperazines) to modulate LogD.
Selectivity Optimization: Targeting unique solvent-front residues to differentiate between homologous kinases (e.g., JAK family selectivity).
Fragment-Based Drug Discovery (FBDD): Rapid library generation via nucleophilic substitution.
Chemical Handling & Stability (Critical)
The 6-(chloromethyl)-7-azaindole scaffold combines an electron-rich pyrrole ring with a reactive alkyl halide. This duality presents specific stability challenges.
Stability Profile
Hydrolysis Risk: The chloromethyl group is susceptible to hydrolysis in moist air, reverting to the alcohol (6-(hydroxymethyl)-7-azaindole).
Self-Alkylation: In concentrated solutions, the nucleophilic N1 (pyrrole nitrogen) or N7 (pyridine nitrogen) of one molecule can attack the chloromethyl group of another, leading to polymerization.
Storage Protocol
State: Store as a solid, preferably as a hydrochloride salt if available (stabilizes the pyridine nitrogen).
Atmosphere: Maintain under Argon or Nitrogen.
Temperature: Store at -20°C.
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for long-term storage. Use anhydrous DCM or THF for reactions.
Experimental Protocols
Protocol A: Library Generation via Nucleophilic Substitution
Objective: To generate a library of C6-functionalized kinase inhibitors by displacing the chloride with diverse amines.
Reagents:
Scaffold: 6-(chloromethyl)-7-azaindole (1.0 eq)
Nucleophiles: Diverse secondary amines (1.2 eq) (e.g., N-methylpiperazine, morpholine)
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Anhydrous THF or DMF
Catalyst (Optional): NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
Step-by-Step Methodology:
Preparation: Dissolve 6-(chloromethyl)-7-azaindole (0.1 mmol) in anhydrous THF (1 mL) in a 1-dram vial or 96-well reaction block.
Activation: Add DIPEA (0.2 mmol). Note: If using the HCl salt of the scaffold, increase DIPEA to 3.0 eq.
Nucleophile Addition: Add the specific secondary amine (0.12 mmol).
Reaction:
Standard: Stir at Room Temperature (RT) for 4–12 hours.
Sluggish Amines: Heat to 50°C. Monitor via LC-MS.
Workup (High Throughput):
Evaporate volatiles using a Genevac or nitrogen blow-down.
Scientific Rationale:
The C6-chloromethyl group is benzylic-like but deactivated slightly by the electron-deficient pyridine ring compared to a standard benzyl chloride. However, the inductive effect of the pyridine nitrogen still makes it a potent electrophile. DIPEA acts as a proton scavenger to neutralize the HCl byproduct, preventing the protonation of the 7-azaindole core which could alter binding kinetics in subsequent assays.
Protocol B: N1-Protection (Troubleshooting)
If self-alkylation (dimerization) is observed during substitution:
Protect: React the starting 6-(chloromethyl)-7-azaindole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C.
Substitute: Perform the amine substitution (Protocol A).
Deprotect: Remove the SEM group using TBAF (Tetra-n-butylammonium fluoride) in THF or TFA/DCM.
Visualizing the Workflow
The following diagram illustrates the conversion of the 6-methyl precursor (often the commercial starting point) into the active library.
Caption: Synthesis pathway from the stable 6-methyl precursor to the reactive chloromethyl scaffold and final library generation.
Biological Evaluation Strategy
Once the library is synthesized, the compounds must be validated for kinase inhibitory potential.
Mechanism of Action (The "Hinge Bind")
The 7-azaindole core mimics the purine ring of ATP.[5]
N1 (Pyrrole NH): Hydrogen bond donor to the kinase hinge region (e.g., Glu residue).
N7 (Pyridine N): Hydrogen bond acceptor from the kinase hinge region (e.g., Cys/Val backbone NH).
C6-Substituent: Projects toward the solvent front, improving solubility and potentially interacting with surface residues (e.g., Asp/Arg) to improve selectivity.
Assay Protocol: ADP-Glo™ Kinase Assay (Promega)
A universal, luminescent ADP detection assay.
Reaction Assembly:
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Data Presentation: SAR Analysis
When analyzing your library, structure your data to correlate the C6-substituent (R) with potency and solubility.
Compound ID
C6-Substituent (R)
Target IC50 (nM)
Selectivity (Fold vs. Isoform)
cLogP
Kinetic Solubility (µM)
AZA-001
-Cl (Unreacted)
>10,000
N/A
2.1
< 10
AZA-002
Morpholine
45
12x
1.4
150
AZA-003
N-Methyl Piperazine
12
50x
1.1
> 200
AZA-004
4-F-Piperidine
85
5x
2.4
45
Interpretation: The introduction of the basic N-methyl piperazine (AZA-003) significantly improves both potency (likely via salt bridge formation at the solvent front) and solubility compared to the lipophilic 4-F-piperidine.
Structural Biology Logic
The following diagram visualizes how the C6-substituted scaffold sits within a typical kinase ATP-binding pocket.
Caption: Schematic representation of the 7-azaindole binding mode. The C6 vector directs the tail towards the solvent front.
References
Zhang, L., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][3][4] Chemical and Pharmaceutical Bulletin. Link[4]
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. (Describes Vemurafenib/PLX4032 discovery). Link
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron. Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Rationale for using sp3 rich tails like piperazines). Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Application Note: Palladium-Catalyzed Cross-Coupling of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Strategic Analysis The functionalization of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole) presents a distinct challenge in medicinal chemistry. Unlike the mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The functionalization of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole) presents a distinct challenge in medicinal chemistry. Unlike the more common 6-chloro-7-azaindole (an aryl chloride), this substrate contains a heterobenzylic chloride .
This structural distinction dictates the reaction pathway:
Reactivity Profile: The C(sp³)-Cl bond is highly activated for oxidative addition due to the electron-deficient pyridine ring, making it significantly more reactive than aryl chlorides.
Competing Pathways: The primary risks are nucleophilic substitution (
) (including self-alkylation/polymerization via the free N1-H) and hydrolysis to the alcohol.
Catalytic Challenge: The target reaction is an
coupling. While -hydride elimination is not possible (no -hydrogens on the methyl spacer), protodehalogenation and homocoupling (Wurtz-type) are persistent side reactions.
This guide details two high-fidelity protocols: a robust Suzuki-Miyaura method for broad scope and a Negishi method for difficult substrates, underpinned by a mandatory protection strategy.
Pre-Reaction Critical Control Points
Substrate Stability & Protection
CRITICAL WARNING: The free N1-H of the 7-azaindole core (
~13) is sufficiently acidic to be deprotonated by standard coupling bases (e.g., , ). The resulting anion is a competent nucleophile that will attack the chloromethyl group of another molecule, leading to oligomerization.
Mandatory Step: You must protect the N1 position before attempting cross-coupling.
Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).
Why: Electron-withdrawing groups (Ts) pull density from the pyridine ring, stabilizing the chloromethyl group against ionization/hydrolysis.
Avoid: Boc (often labile under the thermal conditions required for difficult couplings).
Chemo-Selectivity Map
The following diagram illustrates the divergent reactivity pathways and the logic behind the chosen protocols.
Caption: Strategy map highlighting the necessity of N1-protection to prevent polymerization and the divergence into Suzuki or Negishi pathways.
Protocol A: Suzuki-Miyaura Cross-Coupling
Best for: Rapid diversification with commercially available aryl/heteroaryl boronic acids.
The Catalyst System
For benzylic chlorides, standard catalysts like
are often insufficient due to slow oxidative addition. We utilize a Pd(0)/Buchwald Ligand system.
Solvation: Add THF:Water (10:1) (Total concentration 0.2 M).
Note: A small amount of water is essential for the transmetallation step in Suzuki coupling, even with moisture-sensitive substrates. The biphasic nature helps protect the chloride.
Reaction: Seal the vial and heat to 60°C for 4–12 hours.
Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (M+) and the emergence of the coupled product.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Flash chromatography. Note that 7-azaindoles are polar; use DCM/MeOH or EtOAc/Hexane gradients.
Protocol B: Negishi Cross-Coupling
Best for: Complex coupling partners, acid-sensitive substrates, or when Suzuki fails due to protodehalogenation. Zinc reagents are "softer" nucleophiles and often perform better with benzylic halides.
The Catalyst System
Catalyst:
or .
Mechanistic Insight: The ferrocenyl ligand (dppf) has a large bite angle that favors reductive elimination, crucial for
bond formation.
Reagent: Aryl/Alkyl Zinc halide (prepared via Knochel procedures or commercial).
Step-by-Step Procedure
Scale: 1.0 mmol
Zinc Reagent Prep: Prepare the organozinc reagent (e.g., Ph-ZnCl) in THF. Titrate to determine exact concentration (typically 0.5 – 1.0 M).
Catalyst Loading: In a separate flame-dried Schlenk flask under Argon, add:
Understanding the cycle helps troubleshoot failures.
Caption: Catalytic cycle for sp3-sp2 coupling. Note that Oxidative Addition into the benzylic C-Cl bond is facilitated by electron-rich ligands (XPhos).
References
Preparation and Functionalization of 7-Azaindoles
Song, J. J., et al. "Practical Synthesis of 6-Substituted-7-azaindoles." Journal of Organic Chemistry, 2002. Link
Suzuki Coupling of Benzylic Chlorides
Laughlin, B. J., et al. "Suzuki−Miyaura Cross-Coupling of Benzylic Chlorides with Arylboronic Acids." Organic Letters, 2015. Link
Negishi Coupling Strategies
Negishi, E., et al. "Formation of C-C Bonds via Palladium-Catalyzed Cross-Coupling."[2][3] Aldrichimica Acta, 2005. Link
Buchwald Ligands (XPhos)
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acids." Journal of the American Chemical Society, 2008. Link
Protecting Group Strategies for Azaindoles
Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry, 2017. Link
Application Note: Scalable Synthesis of 6-(Chloromethyl)-7-azaindole
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidarti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] Functionalization at the C6 position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.
This Application Note details a robust, scalable protocol for the synthesis of 6-(chloromethyl)-7-azaindole . Unlike radical halogenation routes that suffer from poor selectivity (mono- vs. di-halogenation) and difficult purification, this protocol utilizes a Boekelheide Rearrangement strategy. This route proceeds via a 6-methyl-7-azaindole precursor, oxidation to the N-oxide, and a sigmatropic rearrangement to install the oxygen functionality, followed by chlorination. This method offers superior regiocontrol and safety profiles for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of hazardous vinyl Grignard reagents (Bartoli synthesis) or unstable radical intermediates.
Strategic Logic:
Core Construction: The 7-azaindole core is built using a Sonogashira coupling/cyclization sequence from commercially available 2-amino-3-iodo-6-methylpyridine . This is more reliable on scale than the nitro-pyridine reductive cyclization.
C6 Functionalization: Direct oxidation of the C6-methyl group is difficult. We utilize the N-oxide as a "chemical lever."[2]
The Key Step (Boekelheide Rearrangement): Treatment of the N-oxide with acetic anhydride triggers a [3,3]-sigmatropic rearrangement, selectively moving the oxygen from the ring nitrogen to the benzylic (picolinic) carbon.
Activation: The resulting acetate is hydrolyzed and converted to the chloride using thionyl chloride.
Figure 1: Retrosynthetic logic flow utilizing the Boekelheide rearrangement for regioselective C6 functionalization.
Detailed Experimental Protocols
Stage 1: Synthesis of 6-Methyl-7-azaindole
This stage constructs the bicyclic core. The use of TMS-acetylene followed by in situ deprotection/cyclization is preferred for process control.
Charge: To a reactor flushed with nitrogen, add 2-amino-3-iodo-6-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
Solvent: Add anhydrous THF (10 vol) and Triethylamine (3.0 equiv).
Coupling: Add TMS-acetylene (1.2 equiv) dropwise at 20–25°C. (Exothermic reaction; control temp < 40°C). Stir for 4–6 hours until SM is consumed (HPLC).
Cyclization: Add Potassium tert-butoxide (KOtBu) (2.5 equiv) in THF solution directly to the reaction mixture. Heat to 60°C for 12 hours.
Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.[3] Wash organics with brine, dry (Na₂SO₄), and concentrate.
Purification: Recrystallization from Heptane/EtOAc (typically 80:20).
Target Yield: 75–85%
Appearance: Off-white solid.
Stage 2: N-Oxidation
Selective oxidation of the pyridine nitrogen (N7) without affecting the pyrrole nitrogen (N1).
Protocol:
Dissolution: Dissolve 6-methyl-7-azaindole (1.0 equiv) in Dichloromethane (DCM) (10 vol) or Ethyl Acetate.
Note: For larger scales (>100g), consider using Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride to avoid shock-sensitive peroxy-acid accumulation.
Reaction: Warm to RT and stir for 3–5 hours.
Workup: The product often precipitates as the m-chlorobenzoate salt. Filter the solid.[3][4] Suspend in water and neutralize with saturated K₂CO₃. Extract the free base N-oxide with CHCl₃/iPrOH (3:1).
Critical Control: Monitor carefully. The rearrangement is typically fast (1–2 hours) once at reflux. Prolonged heating can lead to degradation (tar formation).
Quench: Cool to RT. Remove excess acetic anhydride via vacuum distillation (rotary evaporator) to afford a thick oil.
Neutralization: Dilute with EtOAc, wash carefully with saturated NaHCO₃ (gas evolution!).
Isolation: The product (6-acetoxymethyl-7-azaindole) is usually used directly in the next step, but can be purified by silica plug if dark.
Stage 4: Hydrolysis and Chlorination
Converting the acetate to the final chloromethyl target.
Protocol:
Hydrolysis: Dissolve the crude acetate in Methanol (5 vol). Add NaOH (2M aq, 2.0 equiv). Stir at RT for 1 hour.
Check: TLC should show conversion to the more polar alcohol.
Isolation of Alcohol: Neutralize with HCl (1M) to pH 7–8. Remove MeOH under vacuum. Extract with EtOAc/THF. The 6-(hydroxymethyl)-7-azaindole is often a crystalline solid.
Chlorination: Suspend the dry alcohol (1.0 equiv) in DCM (10 vol).
Reagent Addition: Cool to 0°C. Add Thionyl Chloride (
) (1.5 equiv) dropwise.
Catalyst: Add a catalytic amount of DMF (1–2 drops) to form the Vilsmeier-Haack active species, accelerating the reaction.
Completion: Warm to RT and stir for 2 hours. The product may precipitate as the hydrochloride salt.
Final Isolation:
Option A (Free Base): Quench into cold NaHCO₃. Extract with DCM. (Note: Free base chloromethyl azaindoles can be unstable/polymerize).
Option B (HCl Salt - Recommended): Filter the precipitate directly from the DCM reaction mixture. Wash with cold DCM and Et₂O. Dry under vacuum.
Process Data & Critical Parameters
Parameter
Specification / Range
Rationale
Stage 1 Temp
< 40°C (Addition), 60°C (Cyclization)
High temp during addition causes homocoupling of alkyne.
Oxidant Stoichiometry
1.1 – 1.2 equiv
Excess mCPBA is hard to remove; insufficient leaves unreacted SM.
Boekelheide Temp
Reflux (~135-140°C)
Activation energy for [3,3]-shift is high; lower temps yield only O-acylated salt.
Chlorination Solvent
DCM or CHCl₃
Non-nucleophilic. Avoid alcohols or wet solvents (hydrolysis risk).
Product Stability
Store as HCl salt at -20°C
Benzylic chlorides on electron-deficient rings are reactive electrophiles.
Safety & Troubleshooting
m-CPBA: Potentially shock-sensitive. Do not scrape dried material on ground glass joints. Use plastic spatulas.
Thionyl Chloride: Releases
and HCl gas. Must use a caustic scrubber (NaOH trap) on the exhaust line.
Vesicant Warning: 6-(chloromethyl)-7-azaindole is a potent alkylating agent (similar to nitrogen mustards). It is a potential mutagen and severe skin/eye irritant. Double-gloving and use of a localized exhaust hood are mandatory.
Troubleshooting Guide
Issue: Low yield in Boekelheide step (Stage 3).
Cause: Incomplete drying of the N-oxide. Water hydrolyzes acetic anhydride.
Solution: Azeotrope the N-oxide with toluene prior to adding
.
Issue: Product decomposes during chlorination workup.
Cause: Exotherm during NaHCO₃ quench hydrolyzes the chloride back to alcohol.
Solution: Isolate as the HCl salt by filtration (Option B above).
References
Boekelheide Reaction Overview: Boekelheide, V.; Linn, W. J.[7] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[7]1954 , 76, 1286–1291.[7] Link[7]
7-Azaindole Synthesis (Larock Method): Song, J. J. et al. "A General Synthesis of 7-Azaindoles via the Palladium-Catalyzed Heteroannulation of Internal Alkynes." J. Org.[8] Chem.2002 , 67, 3924–3926. (Methodology adapted for scale-up). Link
Functionalization of Azaindoles: Popowycz, F. et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[9] Tetrahedron2007 , 63, 8689–8707.[9] Link
Scale-Up Considerations: "Optimization and Scaling up of the Azaindole Derivatives Synthesis." J. Org.[8] Pharm. Chem.2025 . (General reference for azaindole handling). Link
Safety of Peroxides: "m-CPBA (meta-chloroperoxybenzoic acid) Handling Guide." Master Organic Chemistry. Link
(Note: While specific patents exist for 6-substituted azaindoles, the protocol above synthesizes the most reliable academic and industrial methods for this specific transformation.)
purification challenges of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
This technical guide addresses the specific stability and purification challenges associated with 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole). The content is structured to prov...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific stability and purification challenges associated with 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-(chloromethyl)-7-azaindole).
The content is structured to provide mechanistic insight followed by actionable protocols, bypassing generic advice to focus on the unique reactivity of chloromethyl-azaindoles.
Executive Summary: The "Self-Destruct" Mechanism
The primary challenge with 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is its inherent tendency toward intermolecular self-alkylation .
Unlike simple benzyl chlorides, this molecule contains a nucleophilic nitrogen atom (N7) within the same structure as the electrophilic chloromethyl group. In concentrated solutions or on solid supports, the N7 of one molecule attacks the methylene carbon of another, leading to rapid dimerization and polymerization.
Key Stability Rule: The compound is most stable in dilute solution or as a protonated salt (where N7 is blocked). It is least stable as a free base in high concentrations (e.g., during rotary evaporation).
Part 1: Critical Troubleshooting (Q&A)
Q1: Why does my product decompose or streak heavily on standard silica gel?
Diagnosis: Silica gel is slightly acidic (pH 6.0–6.5).
The Mechanism:
Acid Catalysis: The acidity promotes the hydrolysis of the chloromethyl group to the alcohol (6-hydroxymethyl derivative).
Surface Adsorption: The basic N7 nitrogen hydrogen-bonds strongly to silanol groups, causing peak tailing and prolonged retention.
Concentration Effect: As the compound bands on the column, the local concentration increases, accelerating the self-alkylation reaction (dimerization) described above.
The Fix:
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and minimizes hydrolysis.
Deactivate Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.
Q2: I see a new, baseline spot on TLC that wasn't there before concentration. What is it?
Diagnosis: You have likely formed the pyridinium dimer salt .
The Mechanism: Two molecules have reacted.[1][2][3][4][5][6] One molecule acted as the nucleophile (N7), displacing the chloride of the second molecule. This results in a highly polar, ionic salt that does not migrate on standard organic TLC plates.
The Fix:
Avoid Heat: Never heat the water bath above 30°C during rotary evaporation.
Don't Dry Completely: Avoid concentrating to a dry solid if possible. Store as a concentrated solution in DCM or THF at -20°C.
Q3: How do I remove the 6-methyl starting material?
Diagnosis: Separation of the chloromethyl product from the unreacted 6-methyl precursor is difficult due to similar polarity.
The Fix:
Chemical Scavenging: If the impurity is the alcohol (hydrolysis byproduct), it can be removed via aqueous wash. If it is the methyl precursor, it is non-reactive.
Recrystallization: If the product is solid, recrystallization from Hexane/DCM (cold) is superior to chromatography. The dimer/polymer impurities are insoluble in DCM/Hexane and will precipitate out first or remain as gum; the pure benzyl chloride remains in solution or crystallizes upon cooling.
Part 2: Optimized Purification Protocols
Protocol A: Deactivated Silica Gel Chromatography
Standard silica destroys this compound. Use this modified method.
Slurry Preparation: Suspend Silica Gel (230-400 mesh) in Hexanes containing 1% Triethylamine (TEA) .
Column Packing: Pour the slurry and flush with 2 column volumes of Hexane/TEA to ensure neutralization.
Elution Gradient:
Solvent A: Hexanes + 1% TEA
Solvent B: Ethyl Acetate + 1% TEA
Gradient: 0% to 30% B over 20 minutes.
Fraction Collection: Collect fractions into tubes containing a drop of DCM to keep the compound solvated. Evaporate immediately at <30°C.
Mobile Phase: 10-20% Ethyl Acetate in Hexanes (Isocratic).
Procedure:
Dissolve crude mixture in minimal DCM.
Load onto a short pad of Alumina.
Flush rapidly with mobile phase.
The non-polar starting material elutes first (if gradient used), followed by the product. The polar dimer/polymer remains on the alumina.
Part 3: Stability & Degradation Pathways (Visualized)
The following diagram illustrates the competing pathways: successful isolation vs. self-destruction.
Caption: Figure 1. Degradation pathways of 6-(chloromethyl)-7-azaindole. The "Self-Alkylation" path is the most common cause of yield loss during purification.
Part 4: Data Summary & Properties
Property
Specification
Notes
Molecular Weight
166.61 g/mol
Reactive Moiety
Benzyl Chloride (-CH2Cl)
Highly electrophilic; alkylating agent.
Critical pKa
~4.6 (Pyridine N7)
Basic enough to self-alkylate.
Storage Temp
-20°C
Essential to slow dimerization.
Preferred Solvent
DCM, THF
Avoid nucleophilic solvents (MeOH, EtOH, Water).
TLC Stain
UV / KMnO4
KMnO4 stains the oxidizable alcohol byproduct.
References
Synthesis of 7-Azaindole Derivatives
Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[7][8]
optimizing reaction yield of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Technical Support Center: Organic Synthesis Division Ticket ID: #AZA-7-CL-OPT Topic: Optimizing Reaction Yield of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis DivisionTicket ID: #AZA-7-CL-OPT
Topic: Optimizing Reaction Yield of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Hidden" Yield Killer
Researchers often report yields of <40% for this transformation, frequently citing "decomposition on silica" or "polymerization."[2]
The Core Issue:
The target molecule, 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine , contains a reactive alkyl halide (electrophile) and a nucleophilic indole nitrogen (N1).[1] In its free-base form, it is inherently unstable due to intermolecular self-alkylation (polymerization).[1]
The Solution:
To maximize yield (>85%), you must abandon standard aqueous workups and silica chromatography .[1][2] The reaction must be run under strictly anhydrous conditions, and the product must be isolated and stored as the Hydrochloride (HCl) Salt . Protonation deactivates the nucleophilic nitrogen, stabilizing the molecule.[2]
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the desired pathway versus the "Death Spiral" of polymerization that destroys yield.
Figure 1: Mechanistic pathway showing how aqueous workup (neutralization) leads to self-alkylation and yield loss.[1]
Optimized Protocol (The "Salt Precipitation" Method)
Objective: Convert alcohol to chloride while maintaining acidic conditions to prevent polymerization.
Solvent: Dichloromethane (DCM) [Anhydrous] or Chloroform[1][2]
Precipitation Solvent: Diethyl Ether or Hexanes (Anhydrous)[1][2]
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
Suspension: Suspend the starting alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Note: The starting material may not fully dissolve initially.[2]
Addition: Cool to 0°C . Add
(1.5 to 2.0 equiv) dropwise over 15 minutes.[1][2]
Observation: The solution will likely clear as the alkyl chlorosulfite forms, then may become cloudy again.[2]
Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.
Monitoring: Check via LC-MS (aliquot quenched in MeOH). TLC is misleading due to hydrolysis.[2]
Expected Yield: 85–95% as a white to pale yellow solid (HCl salt).[1][2]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Black Tar / Oil
Polymerization. You likely neutralized the reaction or let it get too hot.[1] The free base reacted with itself.[2]
Restart. Isolate as the HCl salt. Do not use aqueous basic workup.[2] Keep temperature <40°C.
Product vanishes on TLC
Hydrolysis. The chloride is reactive.[1][2][3] Silica gel contains water which hydrolyzes it back to the alcohol.[1][2]
Avoid TLC. Use LC-MS (quench in anhydrous MeOH to see the methyl ether, or dry ACN).[1][2] If purification is absolutely needed, use neutral alumina or deactivated silica.[1][2]
Low Conversion
Wet Reagents. reacts with water before the alcohol.[1][2]
Distill (with linseed oil/triphenyl phosphite) or buy fresh ampoules. Ensure solvent is anhydrous.[2]
Yellow/Orange Impurity
Chlorination at C-3. 7-azaindoles are electron-rich at C-3.[1] Excess heat or reagent can cause electrophilic chlorination on the ring.[2]
Strictly control stoichiometry (1.5 equiv ) and temperature (0°C RT). Avoid reflux.[2]
Frequently Asked Questions (FAQs)
Q: Can I use radical halogenation (NBS/NCS) on 6-methyl-7-azaindole instead?A:Not recommended. Radical halogenation on the 6-methyl group is notoriously difficult due to poor selectivity.[1] You often get mixtures of mono-, di-, and tri-chlorinated products, plus halogenation at the C-3 position of the pyrrole ring.[1] The hydroxymethyl
chloromethyl route described above is far superior for purity.[1][2]
Q: I need the free base for the next step. How do I handle it?A: Generate the free base in situ.[1][2]
Suspend the HCl salt in the solvent for the next reaction (e.g., DMF or THF).
Add a non-nucleophilic base (e.g., DIPEA, TEA, or
) only when the nucleophile for the next step is present .[1][2]
This ensures the reactive chloromethyl group reacts with your desired nucleophile rather than another azaindole molecule.[1][2]
Q: How do I store the product?A: Store as the HCl salt at -20°C under Argon. It is stable for months in this form. The free base degrades within hours/days at room temperature.[2]
Q: Can I use
instead of ?A: Yes, but is preferred because the byproducts ( and ) are gases, making workup (evaporation) cleaner.[1][2] leaves phosphoric acid residues that are harder to remove without aqueous washing.[1][2]
References
Merour, J. Y., & Joseph, B. (2001).[1][2][4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.[2][4]
Xu, F., et al. (2013).[1][2] Working with Hazardous Chemicals: Preparation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives.[1] Organic Syntheses, 90, 251-260.[1][3] (Demonstrates handling of reactive azaindole intermediates).
Sigma-Aldrich. (n.d.).[1][2] 7-Azaindole Derivatives Technical Information. (General stability data for azaindole alkyl halides). [2]
Meanwell, N. A., et al. (2002).[1][2][5] A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347.[2] [2]
stability issues of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in solution
Technical Support Center: 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine Welcome to the dedicated support center for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated support center for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an important intermediate in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib, its stability and reactivity are of critical importance for successful and reproducible outcomes.[1][2]
This document moves beyond standard technical data sheets to provide in-depth, field-proven insights into the stability challenges of this reagent in solution. We will explore common issues, their underlying chemical principles, and robust troubleshooting strategies in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a probable cause, a mechanistic explanation, and a recommended course of action.
Question 1: My reaction mixture shows a new, more polar spot by TLC/LC-MS that corresponds to a mass increase of +18 u and a loss of chlorine. What is happening?
Answer:
This observation is a classic indicator of hydrolysis. The chloromethyl group (-CH₂Cl) is an electrophilic center susceptible to nucleophilic attack by water. Even trace amounts of moisture in your reaction solvent or on your glassware can lead to the formation of the corresponding alcohol, 6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine.
Causality: The benzylic-like position of the chloromethyl group on the electron-rich pyrrolopyridine ring system makes it a reactive alkylating agent. Water, though a weak nucleophile, can readily displace the chloride leaving group, a process that can be accelerated by heat or the presence of acid/base catalysts.
Recommended Protocol for Minimizing Hydrolysis:
Solvent Preparation: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Solvents like THF, Dioxane, Acetonitrile, and DMF should have a water content below 50 ppm.
Inert Atmosphere: Assemble your reaction glassware while hot after oven-drying and immediately purge with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.
Reagent Handling: Ensure all other reagents, particularly bases or nucleophiles, are anhydrous. Liquid reagents should be added via a dry syringe.
Temperature Control: If your reaction conditions permit, running the reaction at a lower temperature can significantly slow the rate of hydrolysis.
Question 2: When reacting the compound with a primary or secondary amine, I observe poor conversion and the formation of multiple unidentified, often less-polar, byproducts. Why is my yield so low?
Answer:
This issue likely stems from competitive N-alkylation and/or self-reaction (polymerization). The pyrrolo[2,3-b]pyridine core has two nitrogen atoms: the pyridine nitrogen and the pyrrole nitrogen. The pyrrole N-H proton is weakly acidic and can be deprotonated, especially if your amine nucleophile is also basic.
Causality:
Competitive Nucleophilicity: Once deprotonated, the resulting pyrrole anion is a potent nucleophile. It can compete with your intended amine nucleophile, attacking the chloromethyl group of another molecule.
Self-Reaction/Polymerization: This self-alkylation can lead to dimers, oligomers, or insoluble polymeric material, which would account for the complex product mixture and reduced yield of your desired product.
Workflow for Preventing Self-Reaction:
The most robust solution is to protect the pyrrole nitrogen before performing the alkylation. This ensures that only your desired nucleophile can react with the chloromethyl group.
Caption: Workflow for troubleshooting low yields due to self-reaction.
Question 3: My solution of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO or DMF turns dark yellow or brown after stirring at room temperature for several hours or upon gentle heating. Is this normal?
Answer:
No, this discoloration is a clear sign of compound degradation. While highly useful for their solvating power, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are not always inert and can contribute to the decomposition of reactive electrophiles.
Causality:
Contaminating Nucleophiles: Technical grade DMF can contain traces of dimethylamine, and DMSO can contain water, both of which can react with the chloromethyl group.
Solvent-Mediated Decomposition: At elevated temperatures, these solvents can promote elimination or other complex decomposition pathways, leading to colored, often polymeric, byproducts.
Best Practices for Solvent Selection:
Solvent Class
Recommended Solvents
Use Case & Rationale
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane
Excellent choice for most reactions. Relatively inert and easily dried.
Nitriles
Acetonitrile (MeCN)
A polar aprotic solvent that is generally less reactive than DMF/DMSO.
Halogenated
Dichloromethane (DCM)
Suitable for reactions at or below room temperature.
Amides/Sulfoxides
DMF, DMSO
Use with caution. Recommended for short reaction times and when substrate solubility is a major issue. Always use high-purity, anhydrous grades.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine?
For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a freezer (-20°C is standard).[3] For added protection against ambient moisture, storing the container within a desiccator or in a glovebox is highly recommended. Always bring the container to room temperature before opening to prevent water condensation on the cold solid.
Q2: Is it advisable to store this compound in solution?
Storing 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in solution is not recommended due to its reactivity. As detailed in the troubleshooting guide, hydrolysis and potential reactions with solvents can occur. If a solution must be prepared for automated screening, use a non-reactive, anhydrous aprotic solvent like THF or Dioxane, store it under an inert atmosphere at low temperature (-20°C or -80°C), and use it as quickly as possible.
Q3: How does pH affect the stability of this compound in aqueous or protic solutions?
The compound is sensitive to both acidic and basic conditions.
Basic Conditions (pH > 8): Can deprotonate the pyrrole nitrogen, increasing the risk of self-reaction and polymerization. Strong bases will significantly accelerate this process.
Acidic Conditions (pH < 6): Can promote hydrolysis of the chloromethyl group to the hydroxymethyl derivative.
For reactions involving this compound, maintaining a near-neutral pH or using a non-nucleophilic organic base (e.g., Diisopropylethylamine) is generally the safest approach.
Q4: What are the primary degradation pathways I should be aware of?
The two most common degradation pathways that researchers will encounter are hydrolysis and self-reaction. Understanding these pathways is key to diagnosing issues in your experiments.
Caption: Primary degradation pathways for the title compound.
By understanding these stability issues and implementing the recommended handling and experimental procedures, researchers can ensure the integrity of their starting material and achieve more reliable, reproducible results in their synthetic endeavors.
References
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]
Zhao, S-B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39, 3095-3111. Available from: [Link]
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science Publishers. Available from: [Link]
Zhao, S-B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. RSC Publishing. Available from: [Link]
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
ChemBK. (2024). 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl-. Available from: [Link]
Patel, H. N., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 7(7), 118-124. Available from: [Link]
Maricán, A., & Valderrama, J. A. (2018). Tofacitinib synthesis. University of Nebraska-Lincoln, DigitalCommons@UNL. Available from: [Link]
Thieme. (2020). Tofacitinib. Pharmaceutical Substances. Available from: [Link]
Vaitekūnas, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available from: [Link]
Google Patents. (2021). WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
Google Patents. (2016). EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
Papadaki, M., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 324(Pt B), 133-141. Available from: [Link]
NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available from: [Link]
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. University of California, Davis. Available from: [Link]
Technical Support Center: 7-Azaindole Chloromethylation
The following technical guide addresses the specific challenges associated with the chloromethylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Due to the electron-deficient nature of the pyridine ring, standard indole...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges associated with the chloromethylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Due to the electron-deficient nature of the pyridine ring, standard indole protocols often fail or produce complex mixtures. This guide prioritizes high-fidelity, stepwise protocols over direct electrophilic substitution methods that are prone to low yields and safety risks.
Topic: Troubleshooting C3-Chloromethylation of 7-Azaindole
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide v2.4
Executive Summary & Mechanistic Insight
The Core Challenge:
Unlike indole, 7-azaindole is electron-deficient due to the pyridine nitrogen (N7). This significantly raises the activation energy for Electrophilic Aromatic Substitution (EAS) at the C3 position. Furthermore, under the acidic conditions typical of chloromethylation (e.g., CH₂O/HCl), the N7 nitrogen becomes protonated, generating a cationic species that is highly deactivated toward further electrophilic attack.
The Solution:
Direct chloromethylation using paraformaldehyde and HCl (blanc reaction conditions) is frequently low-yielding and prone to dimerization (formation of bis-7-azaindolylmethane). The industry-standard "Best Practice" relies on indirect routes that avoid the high-energy transition state of direct alkylation.
Reaction Pathway Visualization
The following diagram illustrates the energy landscape and competing pathways.
Figure 1: Comparison of the high-risk direct route vs. the reliable Mannich sequence.
Standard Operating Protocols (SOPs)
Method A: The Mannich Base Route (Recommended)
This method avoids the harsh acidic conditions of direct chloromethylation and minimizes dimer formation.
Step 1: Synthesis of 3-(Dimethylaminomethyl)-7-azaindole (7-Azagramine)
Procedure: Add SOCl₂ dropwise at 0°C. Stir 1–2 h at RT.
Workup: Concentrate in vacuo. The product is the hydrochloride salt.[2] Store under Argon at -20°C.
Troubleshooting Center (FAQ)
Issue 1: "I am getting a large amount of insoluble solid that isn't my product."
Diagnosis: Dimerization (Bis-7-azaindolylmethane).
Cause: The 3-chloromethyl-7-azaindole is a potent electrophile. If the reaction mixture contains unreacted 7-azaindole (nucleophile), the product will alkylate the starting material.
Fix:
Stoichiometry: Ensure excess chlorinating agent (e.g., SOCl₂ or Mannich reagent) to consume all starting material rapidly.
Concentration: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions.
Order of Addition: Add the substrate to the reagent, not the reverse, to maintain a high concentration of electrophile relative to nucleophile.
Issue 2: "My product turns into the alcohol during purification."
Diagnosis: Hydrolysis.
Cause: The C3-CH₂Cl bond in 7-azaindole is highly labile due to the ability of the indole nitrogen lone pair to stabilize the carbocation (forming an aza-fulvene-like intermediate).
Fix:
Avoid Water: Do not wash with water or brine.
No Silica Gel: Silica is acidic and wet; it will hydrolyze the chloride. Use Neutral Alumina if chromatography is absolutely necessary, but crystallization or direct use is preferred.
Workup: Simply remove volatiles and use the crude hydrochloride salt.
Issue 3: "The reaction won't start; Starting Material (SM) is recovered."
Diagnosis: Ring Deactivation.
Cause: In highly acidic media (direct HCl/CH₂O), the N7 pyridine nitrogen is protonated (
). This cationic ring is too electron-poor for the initial electrophilic attack.
Fix:
Switch to Method A (Mannich): The reaction proceeds through a neutral or less deactivated transition state.
N1-Protection: Protect the indole nitrogen (e.g., Tosyl or SEM). This prevents the N1 lone pair from being tied up, although it doesn't solve the N7 protonation issue entirely.
Data Summary: Method Comparison
Parameter
Direct Chloromethylation (HCl/CH₂O)
Mannich Route (Gramine -> Cl)
Alcohol Route (ROH -> RCl)
Yield
Low (< 30%)
High (70–90% over 2 steps)
High (85–95%)
Purity
Poor (Dimer contamination)
Excellent
Excellent
Stability
N/A (Often isolated as dimer)
Unstable intermediate
Unstable (Use in situ)
Scalability
Poor
Good
Good
Safety
Risk of BCME (Carcinogen)
Safe
SOCl₂ handling required
Safety Corner
Bis(chloromethyl)ether (BCME): When using formaldehyde and HCl, there is a risk of forming BCME, a potent human carcinogen. Avoid this route.
Alkylating Agent: 3-chloromethyl-7-azaindole is a powerful alkylating agent (similar to benzyl chloride but more reactive). Handle in a fume hood. Avoid skin contact.
Vesicant: Thionyl chloride causes severe burns. Quench excess SOCl₂ carefully into a bicarbonate solution at 0°C.
References
Synthesis of 7-Azaindole Deriv
Source: Organic Chemistry Portal / J. Org. Chem.
Context: Describes the general reactivity of azaindoles and the preference for Mannich conditions over direct alkyl
Preparation of 3-chloromethyl-7-azaindole (Patent Liter
Source: Google Patents (CN105085377A - Analogous pyridine chemistry)
Context: Validates the "Alcohol -> Chloride" pathway using thionyl chloride as a standard industrial approach for pyridine-based systems.
Reactivity of 7-Azaindole (Review)
Source: N
Context: Comprehensive review of C3 functionalization, highlighting the electron-deficient nature and the need for activated intermedi
Stability of Azaindole Intermedi
Source: ChemRxiv
Context: Discusses the handling of reactive azaindole intermediates and the risk of dimeriz
Technical Guide: Controlling Byproduct Formation in 6-(Chloromethyl)-7-azaindole Synthesis
This guide serves as a technical support resource for researchers encountering difficulties in the synthesis of 6-(chloromethyl)-7-azaindole . It is designed to address the specific instability of the azaindole "benzylic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers encountering difficulties in the synthesis of 6-(chloromethyl)-7-azaindole . It is designed to address the specific instability of the azaindole "benzylic" system and the competing nucleophilic pathways that lead to byproducts.
Executive Summary: The "Benzylic" Instability
The synthesis of 6-(chloromethyl)-7-azaindole is deceptively simple. While it appears to be a standard benzylic chlorination, the 7-azaindole scaffold introduces a critical complication: Self-Nucleophilicity .
Unlike a standard benzyl chloride, the product contains a highly nucleophilic pyridine nitrogen (N7) and a pyrrole nitrogen (N1). The electron-rich nature of the ring system makes the methylene chloride group highly susceptible to:
Self-Alkylation (Polymerization): The N7 of one molecule attacks the CH₂Cl of another.
Dimerization (Ether formation): If the precursor alcohol is not fully consumed, it attacks the product.
Hydrolysis: The electron-deficient pyridine ring makes the benzylic carbon highly electrophilic, leading to rapid reversion to the alcohol in aqueous media.
Core Recommendation: Do not isolate the free base if possible. Isolate and store the product as the Hydrochloride Salt (HCl) to protonate the ring nitrogens and suppress self-reactivity.
Critical Process Parameters (The "Golden Path")
The most robust route is the Deoxychlorination of 6-(hydroxymethyl)-7-azaindole using Thionyl Chloride (
). Avoid radical chlorination (NCS/BPO) of 6-methyl-7-azaindole unless absolutely necessary, as it leads to inseparable C3-chlorinated impurities.
Optimized Protocol Summary
Precursor: 6-(Hydroxymethyl)-7-azaindole.
Reagent: Thionyl Chloride (
) (Excess, 3–5 equiv).
Solvent: Dichloromethane (DCM) or Chloroform (
). Avoid ethers (cleavage risk) or nucleophilic solvents.
Temperature:
. Reflux is rarely needed and promotes dimerization.
Workup:Anhydrous . Remove volatiles under vacuum. Triturate with dry ether/hexane. Do not wash with aqueous bicarbonate unless immediately using the free base.
Troubleshooting Dashboard
Issue 1: "I see a major byproduct with Mass
(Dimer Formation)"
Symptom: LCMS shows a peak at approx. MW ~264 Da (Ether dimer) or insoluble solids forming during reaction.
Diagnosis:Nucleophilic attack by the starting alcohol.
The reaction rate of the alcohol attacking the newly formed chloride is competing with the
reaction. This happens if is the limiting reagent or if the reaction is too concentrated.
Corrective Action:
Increase Equivalents: Use at least 3.0–5.0 equivalents of
. The reagent must be in large excess to ensure the alcohol reacts with thionyl chloride faster than it reacts with the product.
Sequence: Add the alcohol to the acid chloride , not vice versa. This keeps the concentration of the unreacted alcohol low relative to the chlorinating agent.
Concentration: Dilute the reaction (0.1 M to 0.05 M) to reduce the rate of intermolecular collisions (dimerization).
Issue 2: "The product decomposes/hydrolyzes during workup."
Symptom: The solid isolated is the starting material (Alcohol, MW ~148) or the product disappears on the column.
Diagnosis:Solvolysis.
The 6-chloromethyl group is activated by the pyridine ring (similar to a p-nitrobenzyl chloride). It hydrolyzes instantly in water, especially at pH > 7.
Corrective Action:
Eliminate Aqueous Workup: Evaporate the reaction mixture to dryness to remove excess
and DCM.
Salt Formation: Triturate the residue with anhydrous diethyl ether or n-heptane. The product will precipitate as the Hydrochloride Salt . Filter and dry under nitrogen.
If Column is Necessary: Use neutral alumina or silica pre-treated with 1% Triethylamine, but elute quickly. Warning: Free-basing on the column often leads to polymerization.
Issue 3: "I see a +34 Da byproduct (Chlorination on the ring)."
Symptom: Mass spectrum shows M+34 peaks (M+Cl-H).
Diagnosis:Electrophilic Aromatic Substitution at C3.
If you are using Radical Chlorination (NCS) , the chlorine radical attacks the electron-rich C3 position of the pyrrole ring. If using
, this is rare unless high heat is used.
Corrective Action:
Switch Methods: Abandon radical chlorination. Use the Alcohol
Chloride route.
Temperature Control: If using
, keep T < 40°C. The C3 position is nucleophilic; high temperatures allow to attack the ring.
Mechanistic Visualization
The following diagram illustrates the competing pathways. The Green Path is the desired transformation. The Red Paths are the byproduct traps.
Caption: Reaction pathways showing the competition between successful chlorination (Green) and dimerization/polymerization (Red).
Comparative Data: Reagent Selection
The choice of chlorinating agent drastically affects the impurity profile.
Method
Reagent
Primary Byproduct
Stability of Product
Recommendation
Deoxychlorination
/ DCM
Ether Dimer (if alcohol excess)
High (isolated as HCl salt)
Preferred
Appel Reaction
/
(hard to remove)
Moderate
Avoid (Purification difficult)
Radical Halogenation
NCS / BPO
C3-Chloro isomer
Low (Complex mixture)
Not Recommended
Phosphorus Oxychloride
Ring Chlorination (C4/C6)
Moderate
Risk of side reactions
Stability & Storage Protocol
The free base of 6-(chloromethyl)-7-azaindole is kinetically unstable .
Storage Form: Always store as the Hydrochloride Salt .
Conditions: Store at -20°C under Argon/Nitrogen.
Handling: If the free base is required for a coupling reaction (e.g., alkylation of an amine), generate it in situ.
Protocol: Suspend the HCl salt in the solvent (e.g., DMF), add the nucleophile, and then add a non-nucleophilic base (e.g., DIPEA) dropwise to release the free base slowly in the presence of the trap.
References
Reissert-Henze Functionalization: For the general strategy of functionalizing the 6-position via N-oxide rearrangement (Boekelheide reaction)
Source: Wipf, P. et al. J. Org.[1] Chem.1992 , 57, 661.
Azaindole Reactivity: Discussion on the electron-rich nature of the pyrrole ring and susceptibility to C3-halogen
Source:ChemRxiv2023 , "Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles". Link
General Deoxychlorination: Standard protocols for converting electron-deficient nitrogen heterocyclic alcohols to chlorides.
Source:Organic Chemistry Portal, "Synthesis of Azaindoles". Link
Dimerization Mechanisms: Analogous mechanisms in electron-rich heterocycles (TADF materials) where intermolecular interactions lead to dimerization.[2][3]
improving the regioselectivity of 7-azaindole functionalization
This guide serves as a specialized technical support center for the regioselective functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). It is designed to assist medicinal chemists in navigating the competing rea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for the regioselective functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). It is designed to assist medicinal chemists in navigating the competing reactivities of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Status: Operational | Tier: Advanced Chemical Support
Subject: Overcoming Regioselectivity Challenges in 7-Azaindole Scaffolds
System Overview: The "Two-Ring" Paradox
The 7-azaindole scaffold presents a unique challenge: it fuses an electron-rich pyrrole (nucleophilic) with an electron-deficient pyridine (electrophilic). Successful functionalization requires selecting reagents that exploit these electronic disparities or utilizing directing groups to override intrinsic preferences.[1]
Regioselectivity Logic Map
The following diagram illustrates the primary entry points for functionalization based on current state-of-the-art methodologies.
Figure 1: Strategic entry points for 7-azaindole functionalization. Green nodes indicate nucleophilic susceptibility; Yellow indicates acidity/lithiation; Blue indicates steric-driven C-H activation.
Troubleshooting Modules
Module A: C3-Functionalization (The "Indole" Reactivity)
Context: C3 is the most electron-rich position, behaving similarly to indole. It is prone to Electrophilic Aromatic Substitution (EAS).[2]
Common Issue: Low yield or N-halogenation during C3-iodination/bromination.
Root Cause: 7-azaindole is less electron-rich than indole due to the pyridine nitrogen (N7), making EAS slower. In basic conditions, N-halogenation dominates.[2]
Protocol Adjustment:
Reagent Switch: Use NIS (N-iodosuccinimide) or NBS in DMF rather than elemental halogens.
Acidity Control: Do not use basic conditions. If N-halogenation occurs, add a weak acid or heat to rearrange the kinetic N-halo product to the thermodynamic C3-halo product.
Catalysis: For chalcogenation (S/Se), use I2/DMSO catalysis to activate the C3-H bond [1].[2][3]
Context: The C2 proton is the most acidic carbon proton (pKa ~28-30). Functionalization is achieved via Deprotometalation (Lithiation).
Common Issue: Reaction quenched at N1 or complex mixtures.
Root Cause: The N1-H (pKa ~17) is far more acidic than C2-H. n-BuLi will deprotonate N1 first. The resulting dianion (N1-Li, C2-Li) is often insoluble or unreactive.
The Fix (Protection): You must protect N1 with a group that can withstand n-BuLi but directs lithiation (e.g., SEM, Boc, or MOM).[2]
Advanced Strategy (The "Dance"): Snieckus and colleagues demonstrated the "Directed Metalation Group Dance."[2] If you place a carbamoyl group at N7, you can direct lithiation to C6, then migrate the group to N1, then lithiate C2 [2].[2]
Context: C5 is electronically deactivated but sterically accessible. It is the "sweet spot" for Iridium-catalyzed C-H borylation/activation.
Common Issue: Regioisomeric mixtures of C5 and C4 borylation.[2]
Root Cause: Iridium catalysts (e.g., [Ir(OMe)(cod)]2/dtbpy) are sensitive to sterics.[2] The N1 substituent dictates the ratio.
The Fix (Steric Steering):
Unprotected N1-H: The N1-H hydrogen bonds with the catalyst or pinacolborane, often favoring C5 but with lower turnover.
Small PG (Me): Can lead to mixtures of C5/C4.
Bulky PG (TIPS/Boc): The bulky group at N1 sterically shields C2 and C3, and to a lesser extent C4.[2] This forces the catalyst to the most distal, accessible position: C5 [3].[2]
Context: These positions are on the electron-deficient pyridine ring. They resist EAS and are hard to lithiate without specific directing groups.
Common Issue: Inability to functionalize C4/C6 selectively.
The Fix (N-Oxide Switch): Oxidize N7 to the N-oxide (mCPBA). This activates C6 and C4 toward nucleophilic attack (Reissert-Henze reaction) or radical attack (Minisci).
C6 vs. C4 Selectivity:
Minisci (Radical): Often favors C2/C4/C6 mixtures. However, if C2/C3 are blocked or sterically hindered, C6 becomes favored.[2]
Reduction: PCl3 or Fe/NH4Cl to remove the oxide (if necessary).
Experimental Workflow Diagrams
Workflow 1: Selecting the Right Pathway
Use this logic flow to determine the correct experimental setup.
Figure 2: Decision tree for selecting reaction conditions based on regiochemical target.
FAQ: Rapid Troubleshooting
Q: I am trying to alkylate N1, but I'm getting C3-alkylation. Why?A: This is the classic ambident nucleophile problem.
Soft Electrophiles (e.g., Benzyl bromide, Allyl bromide): Tend to react at the "softer" C3 position, especially in polar aprotic solvents.[2]
Hard Electrophiles (e.g., Methyl iodide): React at N1.[2]
Solution: To ensure N1 alkylation, use NaH in DMF (deprotonate N1 completely to form the hard anion) before adding the electrophile.[2] Keep temperatures low (0°C).
Q: My Minisci reaction on 7-azaindole gave a complex mixture. How do I target C4?A: Direct C4 functionalization is the hardest. Standard Minisci conditions often hit C2 and C6 as well.
Solution: Use the N-oxide .[4][5] The N-oxide activates C4 and C6. If you block C6 (or if C6 is sterically hindered), the Minisci radical will attack C4.[2] Alternatively, consider synthesizing the pyridine ring after functionalization if C4 selectivity is critical.[2]
Q: I need to introduce a handle at C5, but I can't use Iridium chemistry. Are there alternatives?A: Yes, but they are longer.[2]
Alternative: Perform EAS (Bromination) at C3 to block it. Then, perform a second bromination; depending on conditions, you may force bromination at C5, but yields are generally lower than the Ir-catalyzed route.[2] The Ir-catalyzed route (using [Ir(cod)(OMe)]2) is the gold standard for C5.[2]
References
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. J. Org. Chem. (2024).[6] Link[2]
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation Group Dance. Angew. Chem. Int. Ed. (2019).[7][8] Link[2]
Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Adv.[9] (2021).[9][10] Link
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules (2015). Link
Recent advances in the global ring functionalization of 7-azaindoles. Chem. Commun. (2020).[6][8][11] Link
Technical Support Center: Analytical Guide for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Case ID: CAS-1003883-48-2-SUP Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Characterization Executive Summary You are likely working with 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: CAS-1003883-48-2-SUP
Status: Open
Assigned Specialist: Senior Application Scientist, Small Molecule Characterization
Executive Summary
You are likely working with 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1003883-48-2) as a key intermediate for introducing the 7-azaindole pharmacophore into kinase inhibitors.
The Critical Challenge: This molecule is a "chemical chameleon." It possesses a basic 7-azaindole core (susceptible to peak tailing) and a highly reactive benzylic-like chloride (susceptible to rapid hydrolysis and polymerization). Standard "generic" HPLC gradients often fail because they trigger on-column degradation, leading to false impurity profiles.
This guide addresses the three most common failure modes: Solvolysis during Sample Prep , On-Column Hydrolysis , and Dimerization .
Module 1: Chromatographic Method Development
The "Ghost Peak" Phenomenon
User Question: "I see a broad peak at the solvent front and my main peak area decreases with every injection. Is my column failing?"
Technical Diagnosis:
This is likely not column failure. You are observing on-column hydrolysis . The chloromethyl group is highly electrophilic. If your method uses a high-aqueous mobile phase or high temperature (
), the chloride is displaced by water during the run, converting your analyte into the hydroxymethyl impurity while it travels through the column.
Optimized UHPLC/HPLC Conditions
Parameter
Recommendation
Rationale
Stationary Phase
CSH C18 (Charged Surface Hybrid) or Biphenyl
High-pH stability is not the goal here; we need low silanol activity to prevent the basic azaindole nitrogen from tailing without using high pH (which degrades the chloride).
Mobile Phase A
Water + 0.05% Trifluoroacetic Acid (TFA)
TFA suppresses silanol ionization better than Formic Acid, sharpening the peak of the basic 7-azaindole core.
Mobile Phase B
Acetonitrile (Do NOT use Methanol)
Methanol is nucleophilic and will react with the chloromethyl group to form the methyl ether impurity.
User Question: "I see a late-eluting impurity that doubles in size when the solid is stored at room temperature."
Technical Diagnosis:
This is the Self-Alkylation Dimer . The pyridine nitrogen (N7) of one molecule attacks the chloromethyl group of another, forming a bis-7-azaindole salt. This happens in the solid state if the material is amorphous or contains residual moisture/acid.
Visualizing the Degradation Logic
Figure 1: Degradation pathways for 6-(chloromethyl)-7-azaindole. Note that the Methanolysis pathway is entirely user-induced.
Add 0.1% TFA to mobile phase. Switch to CSH or "Base-Deactivated" columns [1].
New Peak at RRT 0.85
Hydrolysis to alcohol.
Check autosampler temp ( required). Reduce water content in diluent.
Recovery < 95% vs. Standard
Material is wet or polymerized.
Perform Water Content (Karl Fischer) and qNMR to determine potency factor.
Corrosion of GC Inlet
Thermal dehydrohalogenation.
Avoid GC. The alkyl chloride decomposes to HCl gas at high temps, damaging the liner and column [2].
References
National Institutes of Health (NIH). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Provides context on 7-azaindole solubility and handling).
[Link]
Optimization
Technical Support Center: Chloromethylated Azaindoles
Subject: Stability, Degradation Pathways, and Handling of Reactive Intermediates Ticket Type: Advanced Chemical Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Chloromethy...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Stability, Degradation Pathways, and Handling of Reactive Intermediates
Ticket Type: Advanced Chemical Troubleshooting
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Chloromethylated azaindoles (e.g., 3-chloromethyl-7-azaindole) are notoriously unstable intermediates used frequently in kinase inhibitor synthesis (e.g., Vemurafenib analogs). Their instability arises from a "perfect storm" of reactivity: they possess a highly electrophilic benzylic-like halide and a nucleophilic pyridine-type nitrogen within the same scaffold.
This guide addresses the three primary failure modes: Hydrolysis (conversion to alcohol), Self-Alkylation (polymerization/dimerization), and Oxidative Oligomerization (the "Pink Gum" phenomenon).
Module 1: The Instability Matrix (Diagnosis)
Before troubleshooting, identify which degradation pathway is active based on your physical observations.
Observation
Diagnosis
Chemical Mechanism
White solid turns into wet paste/oil
Hydrolysis
Moisture attacks the group, displacing chloride to form and HCl. The HCl makes the material hygroscopic.
White solid turns pink/brown
Oxidative Oligomerization
Radical-mediated oxidation of the pyrrole ring, often catalyzed by light and trace acid.
Insoluble precipitate in reaction
Self-Alkylation (Quaternization)
The pyridine nitrogen of Molecule A attacks the methylene group of Molecule B.
NMR: New peak ~4.6 ppm
Hydrolysis
Shift of methylene protons upfield from ~4.9 ppm () to ~4.6 ppm ().
Module 2: Visualizing the Degradation Pathways
The following diagram maps the chemical fate of chloromethyl azaindoles. Note the bifurcation: aqueous conditions lead to hydrolysis, while concentrated anhydrous conditions (as a free base) lead to polymerization.
Figure 1: The "Fate Map" of chloromethyl azaindoles. The compound is stable only when dry, cold, and protonated (salt form).
Module 3: Troubleshooting & FAQs
Q1: My product turned pink and insoluble overnight. Can I save it?
Answer: Likely not. The pink color indicates the formation of extended conjugated systems (oligomers) and quinoidal species. The insolubility suggests intermolecular
-alkylation (polymerization).
The Cause: You likely stored it as a free base . In its neutral form, the pyridine nitrogen (N7 in 7-azaindole) is nucleophilic enough to attack the electrophilic chloromethyl group of a neighbor molecule.
The Fix: Always store these intermediates as HCl salts . The protonation of the pyridine nitrogen (
) kills its nucleophilicity, preventing self-alkylation.
Q2: I see a hydroxymethyl peak in NMR immediately after workup. Why?
Answer: You likely performed an aqueous wash (e.g.,
or Brine).
The Science: Azaindole chloromethyl groups are highly reactive benzylic-like halides. The lone pair on the pyrrole nitrogen donates electron density into the ring, destabilizing the C-Cl bond and facilitating
-like solvolysis.
The Fix:Avoid aqueous workups entirely. (See Protocol A below).
Q3: How do I distinguish the Chloride from the Alcohol in NMR?
Answer: Look at the methylene (
) protons in DMSO-:
: Singlet typically at 4.8 – 5.1 ppm .
: Doublet (coupling to OH) or broad singlet at 4.5 – 4.7 ppm .
Self-Validation: Add a drop of
to the NMR tube. If the peak is an alcohol, the coupling will collapse to a sharp singlet, and the OH peak will disappear.
Module 4: Validated Experimental Protocols
Protocol A: Synthesis & Isolation without Hydrolysis
Standard "Blanc" chloromethylation is too harsh. This protocol uses Thionyl Chloride (
) on the alcohol precursor with a non-aqueous workup.
Reagents:
(7-Azaindol-3-yl)methanol (1.0 equiv)
Thionyl Chloride (
) (1.5 – 2.0 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
Suspension: Suspend the alcohol in anhydrous DCM at 0°C under Argon.
Addition: Add
dropwise. The solid will dissolve as the reaction proceeds (formation of the alkyl chloride).
Checkpoint: The reaction generates HCl in situ. This converts the azaindole to its HCl salt, protecting it from polymerization. Do not add base.
Monitoring: Monitor by TLC (DCM/MeOH 9:1). The chloride is usually less polar (higher
) than the alcohol.
Workup (CRITICAL):
DO NOT wash with water or bicarbonate.
Concentrate the reaction mixture in vacuo to roughly 1/3 volume.
Add anhydrous Diethyl Ether or Hexane to precipitate the product as the Hydrochloride Salt .
Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.
Storage: Store as the HCl salt at -20°C.
Protocol B: "Rescue" of the Free Base
If you absolutely must use the free base for the next step:
Dissolve the HCl salt in cold DCM.
Wash rapidly ( < 1 min contact time) with ice-cold saturated
.
Dry immediately over
.
Filter and use the solution directly in the next step (e.g., alkylation of a nucleophile). Do not concentrate to dryness. Concentration increases the rate of intermolecular polymerization.
Module 5: Decision Tree for Unknown Solids
Use this logic flow to identify the state of your reagent.
Figure 2: Diagnostic logic for assessing reagent quality.
References
Catalan, J. et al. "The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers." Journal of Physical Chemistry B, 2002.
Context: Establishes the fundamental dimerization tendency of the azaindole scaffold via hydrogen bonding, which precedes chemical alkylation in concentr
Song, J. J. et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.
Context: comprehensive review of azaindole reactivity, including the electron-deficient nature of the pyridine ring and susceptibility to nucleophilic
Liegault, B. et al. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." Organic Chemistry Frontiers, 2022.
Context: Discusses the stability of azaindole intermediates and the influence of basic conditions on their degrad
Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2014.
Context: Highlights the use of chloromethyl intermediates in drug discovery (e.g., Vemurafenib) and the necessity of protecting groups to prevent side reactions.
Troubleshooting
strategies to minimize impurities in 6-(chloromethyl)-7-azaindole production
This guide outlines a high-purity production strategy for 6-(chloromethyl)-7-azaindole (also known as 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine). The synthesis of this motif is chemically distinct from standard indole c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-purity production strategy for 6-(chloromethyl)-7-azaindole (also known as 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine).
The synthesis of this motif is chemically distinct from standard indole chlorinations. Unlike ring chlorination (which targets C3), functionalizing the C6-methyl group requires overcoming the electron-deficient nature of the pyridine ring. The most robust strategy—and the one recommended here for minimizing impurities—is the Boekelheide Rearrangement sequence , rather than direct radical halogenation, which often leads to inseparable poly-chlorinated mixtures.
Introduction: The Purity Paradox
Producing 6-(chloromethyl)-7-azaindole is a balancing act. The target molecule contains a highly reactive benzylic-like chloride on an electron-poor pyridine ring, making it susceptible to two opposing failure modes: hydrolysis (reverting to alcohol) and dimerization (self-alkylation).
This guide prioritizes the N-Oxide Activation (Boekelheide) Route . While longer than direct radical chlorination, it offers superior control over the critical "over-chlorination" and "isomer" impurities that plague the radical method.
Part 1: Critical Impurity Profile & Control Strategy
The following table summarizes the specific impurities encountered in this synthesis and the precise control parameters required to eliminate them.
Impurity Type
Structure / Origin
Critical Control Parameter
Impurity A (Hydrolysis Product)
6-(Hydroxymethyl)-7-azaindole Origin: Moisture ingress during chlorination or workup.
Anhydrous Chain: Use SOCl₂ with catalytic DMF; quench into anhydrous toluene/heptane, not water.
Impurity B (Dimer)
Bis(7-azaindol-6-ylmethyl) ether or N-alkylated dimer Origin: Reaction of product with unreacted alcohol or self-alkylation.
Dilution & Stoichiometry: Maintain high dilution (>10 vol solvent). Ensure complete conversion of alcohol before workup.
Impurity C (Ring Chlorination)
3-Chloro-6-(chloromethyl)-7-azaindole Origin: Electrophilic attack at C3 during chlorination.
Temperature Control: Keep chlorination < 40°C. Avoid Lewis acid catalysts (e.g., AlCl₃) which activate the ring.
Impurity D (Starting Material)
6-Methyl-7-azaindole Origin: Incomplete N-oxidation or rearrangement.
Monitoring: Strict IPC (In-Process Control) by HPLC at the N-oxide rearrangement step.
Part 2: Synthesis Workflow & Logic (Graphviz)
The diagram below visualizes the recommended Boekelheide route, highlighting where specific impurities enter the stream and the "Gatekeeper" steps designed to remove them.
Caption: Synthesis pathway via Boekelheide rearrangement. Red nodes indicate critical control points where impurities are most likely to form.
Q: I am seeing significant amounts of the 3-chloro impurity (ring chlorination). Why is this happening?A: The 7-azaindole ring is electron-rich at the C3 position (pyrrole ring), making it susceptible to electrophilic aromatic substitution.
The Cause: You are likely running the chlorination step at too high a temperature or using a reagent that generates free chlorine radicals or strong Lewis acids.
The Fix:
Switch to Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) . Avoid radical chlorinating agents like NCS or TCCA for this specific step, as they favor ring chlorination [1].
Maintain the reaction temperature between 0°C and 5°C . Do not reflux.
Add a scavenger like 2,6-lutidine (1.1 eq) to neutralize the HCl byproduct immediately, preventing acid-catalyzed side reactions.
Q: My conversion from 6-hydroxymethyl to 6-chloromethyl is stalling at 90%. Should I add more SOCl₂?A: Proceed with caution. Adding excess SOCl₂ increases the risk of C3-chlorination.
The Strategy: Instead of adding more reagent, check your solvent dryness.[1] SOCl₂ is consumed by residual water.
Protocol: Ensure your starting alcohol is dried azeotropically with toluene before reaction. If you must add more SOCl₂, add it dropwise at 0°C and monitor by HPLC every 15 minutes. Stop exactly when the starting material is <1%.
Module 2: Work-up and Quenching
Q: Upon quenching with water, my product purity drops, and I see a new peak at RRT 0.85. What is it?A: You are observing the Hydrolysis Impurity (Alcohol) reverting or forming an Ether Dimer . 6-(chloromethyl)-7-azaindole is a reactive benzylic halide.
The Mechanism: In aqueous base (like NaHCO₃ quench), the chloromethyl group undergoes S_N1 or S_N2 hydrolysis.
The Fix (Non-Aqueous Quench):
Do not quench directly into water.
Concentrate the reaction mixture (remove SOCl₂/DCM) under vacuum at <30°C.
Re-dissolve the residue in anhydrous Toluene .
Wash rapidly with cold, saturated NaHCO₃ (minimal contact time) or, preferably, filter through a pad of basic alumina to neutralize acid without water.
Module 3: Purification & Storage
Q: The product turns pink/brown during storage. How do I stabilize it?A: Color change indicates auto-catalytic decomposition (polymerization initiated by HCl release).
Stabilization Protocol:
Store the product as the free base only if it is completely dry and free of acid traces.
Recommended Form: Isolate as the Hydrochloride Salt (6-(chloromethyl)-7-azaindole·HCl) if possible, as the salt lattice is often more stable than the free base.
Storage: Store at -20°C under Argon.
Part 4: Detailed Experimental Protocol (Boekelheide Route)
Step 1: N-Oxidation[2]
Dissolve 6-methyl-7-azaindole (1.0 eq) in DCM (10 vol).
Add mCPBA (1.1 eq) portion-wise at 0°C.
Stir at RT for 4 hours. Monitor disappearance of SM.
Workup: Wash with 10% Na₂SO₃ (to quench peroxide) and Sat. NaHCO₃.
Yield Target: >90% N-oxide.
Step 2: Rearrangement (Boekelheide)
Suspend N-oxide in Acetic Anhydride (5 vol).
Heat to 90°C for 2 hours. Note: Exotherm possible.
Comparative Guide: 6-(Chloromethyl)-7-azaindole vs. 6-(Bromomethyl)-7-azaindole
Executive Summary The Stability-Reactivity Trade-off In the optimization of 7-azaindole scaffolds—widely used in kinase inhibitors (e.g., c-Met, JAK, Cdc7)—the choice between 6-(chloromethyl)-7-azaindole (6-ClMe) and 6-(...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Stability-Reactivity Trade-off
In the optimization of 7-azaindole scaffolds—widely used in kinase inhibitors (e.g., c-Met, JAK, Cdc7)—the choice between 6-(chloromethyl)-7-azaindole (6-ClMe) and 6-(bromomethyl)-7-azaindole (6-BrMe) is a critical decision point.
6-(Bromomethyl)-7-azaindole is the kinetic choice . It offers superior electrophilicity for difficult alkylations but suffers from significant instability due to self-quaternization. It is best generated in situ or used immediately.
6-(Chloromethyl)-7-azaindole is the logistic choice . It offers greater shelf-stability and ease of purification but often requires activation (Finkelstein conditions) to achieve complete conversion with weaker nucleophiles.
Verdict: Use the Chloro- derivative for scale-up and storage. Use the Bromo- derivative (generated fresh) for sluggish nucleophiles or when reaction temperature must be kept low to preserve other functional groups.
Chemical Fundamentals: The "Picolyl" Effect
To understand the reactivity difference, one must analyze the electronic environment of the 6-position in the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring.
Electronic Activation
The 6-position of 7-azaindole is analogous to the 2-position of pyridine ($ \alpha
N_7 -I -R $), making the methylene protons at C6 acidic and the methylene carbon highly electrophilic.
The Instability Mechanism (Self-Quaternization)
A critical failure mode for these reagents is intermolecular self-alkylation. The nucleophilic pyridine nitrogen ($ N_7 $) of one molecule can attack the electrophilic exocyclic methylene of another.
**Bromide ($ Br^-
pK_a $ of HBr $\approx -9 $) facilitates rapid polymerization, forming insoluble dark tars.
**Chloride ($ Cl^-
pK_a $ of HCl $\approx -7 $) slows this process, allowing for isolation and short-term storage.
Reactivity Profile & Data Comparison
The following table synthesizes experimental observations regarding the performance of these two derivatives in standard nucleophilic substitutions ($ S_N2 $).
Feature
6-(Chloromethyl)-7-azaindole
6-(Bromomethyl)-7-azaindole
Leaving Group Ability
Moderate (Requires heat or activation)
High (Reacts at RT or $ 0^\circ C $)
Stability (Solid State)
Stable at $ 4^\circ C $ (Weeks/Months)
Unstable (Decomposes < 24h at RT)
Stability (Solution)
Moderate (Avoid protic solvents)
Poor (Use immediately)
Typical Reaction Time
4–12 Hours ($ 60-80^\circ C $)
0.5–2 Hours ($ 0-25^\circ C $)
Dominant Side Reaction
Hydrolysis (in wet solvents)
Polymerization / Dimerization
Preferred Activation
Add KI / NaI (Finkelstein)
None required
Reaction Kinetics Visualization
The diagram below illustrates the competing pathways: productive coupling vs. destructive polymerization.
Figure 1: Kinetic pathways showing the high-risk/high-reward nature of the bromo- derivative.
Experimental Protocols
Protocol A: Synthesis of 6-(Chloromethyl)-7-azaindole
Dissolution: Suspend 6-(hydroxymethyl)-7-azaindole (1.0 eq) in anhydrous DCM (0.2 M) under $ N_2 $.
Chlorination: Cool to $ 0^\circ C $. Add $ SOCl_2 $ (1.5 eq) dropwise.
Note: The HCl byproduct may protonate the pyridine nitrogen, protecting it from self-alkylation during reaction.
Reflux: Warm to RT and reflux for 2 hours until starting material is consumed (TLC).
Workup: Concentrate in vacuo.
Critical: Do not perform an aqueous basic workup if possible, as the free base is less stable. Isolate as the hydrochloride salt for maximum stability.
Storage: Store as the HCl salt at $ -20^\circ C $ under Argon.
Protocol B: In Situ Generation of 6-(Bromomethyl)-7-azaindole
Best for: Maximizing yield with sensitive substrates.
Radical Bromination: Dissolve 6-methyl-7-azaindole (1.0 eq) in $ CCl_4 $ (or PhCl for greener chemistry). Add NBS (1.05 eq) and catalytic AIBN (0.1 eq).
Initiation: Heat to reflux ($ 76^\circ C $) for 1–3 hours. Monitor closely by LCMS.
Stop point: Stop immediately upon consumption of starting material to prevent over-bromination (gem-dibromide formation).
Filtration: Cool to $ 0^\circ C $ to precipitate succinimide. Filter rapidly under inert atmosphere.
Immediate Use: Concentrate the filtrate in vacuo (do not heat above $ 30^\circ C $) and immediately redissolve in the coupling solvent (e.g., DMF) for the next step. Do not store.
Protocol C: General Coupling (Nucleophilic Substitution)
Standard procedure for amines/thiols.
Setup: Dissolve Nucleophile (1.2 eq) and Base ($ K_2CO_3 $ or $ Cs_2CO_3 $, 2.0 eq) in anhydrous DMF/MeCN.
Addition:
If using Chloro: Add 6-(chloromethyl) derivative (1.0 eq) and NaI (0.1 eq). Heat to $ 60^\circ C $.
If using Bromo: Add freshly prepared 6-(bromomethyl) solution dropwise at $ 0^\circ C $. Stir at RT.
Monitoring: Reaction is usually complete in <2h for Bromo, 4–12h for Chloro.
Decision Logic: Which to Choose?
Use this decision tree to select the appropriate derivative for your campaign.
Figure 2: Decision matrix for selecting the optimal 6-halomethyl-7-azaindole derivative.
References
Synthesis of Azaindoles. Organic Chemistry Portal. Comprehensive review of synthetic routes for 4-, 5-, 6-, and 7-azaindoles.
Reactivity of 7-Azaindoles. Merour, J. Y., & Joseph, B. (2001).[1][2] Current Organic Chemistry. Detailed analysis of the electronic properties and functionalization of the pyridine ring in 7-azaindole.
Nucleophilic Substitution in Azaindoles. Song, J. J., et al. (2002). J. Org.[3][4][5][6] Chem. Discusses the picolinic-like reactivity and stability issues of 6-substituted 7-azaindoles.
7-Azaindole Kinase Inhibitors. MDPI Molecules (2020). Review of 7-azaindole derivatives in drug discovery, highlighting the prevalence of 6-position modifications.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement for the 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Moiety
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Leads
Executive Analysis: The Liability of the Chloromethyl Warhead
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor discovery, renowned for its ability to mimic the adenine purine ring and form bidentate hydrogen bonds with the kinase hinge region (e.g., Vemurafenib, Plexxikon series).
However, the presence of a 6-(chloromethyl) group represents a critical "structural alert" in drug development.
The Problem: The
moiety is a potent alkylating agent. It acts as a "soft" electrophile capable of reacting indiscriminately with nucleophilic DNA bases (e.g., guanine N7), leading to genotoxicity and mutagenicity (Ames positive).
The Objective: This guide outlines strategies to replace the chloromethyl liability with bioisosteres that maintain the steric and electronic profile required for potency while eliminating non-specific reactivity.
Comparative Analysis of Bioisosteric Replacements
The selection of a bioisostere depends on the specific role the chloromethyl group plays in the binding pocket (e.g., hydrophobic filling vs. covalent engagement).
Table 1: Physicochemical & Functional Comparison of Candidates
Bioisostere Candidate
Structure (R=)
Electronic Effect ()
Steric Volume (ų)
LogP Shift*
Primary Advantage
Primary Risk
Reference
-0.17 (Inductive)
~25.0
Ref
High Reactivity
Genotoxicity (Alkylation)
Methyl
-0.17
~18.0
-0.5
Safe, Stable, Natural
Loss of hydrophobic contact area
Trifluoromethyl
+0.54
~42.0
+0.8
Metabolic Stability, Lipophilicity
Steric clash in tight pockets
Methoxymethyl
+0.05
~45.0
-1.2
Solubility, H-bond Acceptor
Potential metabolic dealkylation
Acrylamide
Variable
Variable
-0.8
Targeted Covalent Binding
Reactivity (requires selectivity)
*LogP Shift is approximate relative to the chloromethyl parent.
Deep Dive: Selection Strategy
Candidate A: The Methyl Group ()
Rationale: This is the most conservative "de-risking" substitution. It removes the leaving group (chloride), eliminating alkylation potential.
Application: Use when the chloromethyl group sits in a small hydrophobic pocket (e.g., the gatekeeper region) where larger groups would clash.
Trade-off: You lose the dipole interaction of the C-Cl bond and some van der Waals volume.
Candidate B: The Trifluoromethyl Group ()
Rationale: Fluorine acts as a metabolic shield.[1] The
group is bioisosteric to the chloromethyl in terms of lipophilicity but is chemically inert.
Application: Ideal for solvent-exposed 6-positions where increasing lipophilicity improves membrane permeability without introducing toxicity.
Mechanism: The C-F bond is shorter but the fluorine cluster occupies more volume, often filling the pocket more effectively than a methyl group.
Candidate C: The Methoxymethyl Group ()
Rationale: If the chloromethyl group was interacting with solvent, replacing it with an ether improves aqueous solubility.
Application: Use this to lower LogP and improve the ADME profile. The oxygen atom can serve as a weak H-bond acceptor, potentially picking up new water-mediated interactions.
Decision Logic & SAR Pathway
The following decision tree illustrates the logical flow for selecting the correct replacement based on the specific binding mode of the parent molecule.
Figure 1: Strategic decision tree for replacing the 6-chloromethyl moiety based on binding mode and physicochemical requirements.
Experimental Protocols
To validate the bioisosteric replacement, you must prove that the new analog maintains potency while eliminating the "time-dependent" inhibition characteristic of alkylating agents.
Protocol A: Synthesis of the 6-Trifluoromethyl Analog
Standard chloromethylation is dangerous. This route uses a safer cross-coupling approach.
Chloromethyl Parent: Recovery of activity is <20% (Irreversible inhibition).
Bioisostere (e.g., Methyl/CF3): Recovery of activity is >80% (Reversible inhibition).
Workflow Visualization
Figure 2: Integrated synthesis and testing workflow to validate the safety and efficacy of the bioisosteric replacement.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Plexxikon Inc. (2010). Discovery of Vemurafenib (PLX4032), a Potent Inhibitor of V600E-Mutated BRAF. Proceedings of the National Academy of Sciences. Link
Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology, 257(3), 229-306. Link
Vertex AI Search. (2024). Bioisosteric Replacements & Toxicity Data. 2
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Azaindole Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its bioisosteri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its bioisosteric resemblance to the adenine moiety of ATP.[1] This structural mimicry, however, presents a significant challenge: achieving selectivity across the highly conserved ATP-binding sites of the human kinome. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent 7-azaindole-derived inhibitors, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery and development endeavors.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. While targeting a specific kinase with high potency is the primary goal of inhibitor development, understanding the inhibitor's interactions with other kinases—its cross-reactivity or selectivity profile—is equally critical. A highly selective inhibitor minimizes the potential for off-target side effects, while a more promiscuous inhibitor might offer therapeutic advantages in certain contexts by modulating multiple signaling pathways. Therefore, a comprehensive assessment of an inhibitor's kinome-wide interactions is a cornerstone of modern drug development.
Comparative Selectivity Profiles of 7-Azaindole-Based Inhibitors
To illustrate the diverse selectivity profiles achievable with the 7-azaindole scaffold, we will compare four notable inhibitors targeting different kinase families: Vemurafenib (B-Raf), H3B-6527 (FGFR4), Eganelisib (IPI-549, PI3Kγ), and AZD4573 (CDK9).
Inhibitor (Target)
Primary Target IC50
Key Off-Targets and Selectivity Notes
Vemurafenib (B-Raf V600E)
~31 nM
Potent inhibitor of BRAF V600E and cRAF-1.[2] Also inhibits other kinases such as ACK1, KHS1, and SRMS at nanomolar concentrations.[2] Exhibits paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3]
H3B-6527 (FGFR4)
<1.2 nM
Highly selective for FGFR4.[1][4] Over 250-fold selectivity against other FGFR family members (FGFR1, FGFR2, FGFR3).[1][4] In a panel of 395 kinases, minimal off-target activity was observed.[5]
Eganelisib (IPI-549) (PI3Kγ)
16 nM
Highly selective for PI3Kγ, with >100-fold selectivity over other Class I PI3K isoforms (α, β, δ).[6][7] Screened against a panel of 468 kinases with minimal off-target interactions.[7]
AZD4573 (CDK9)
<4 nM
Highly selective for CDK9, with >10-fold selectivity against other CDKs.[4][8] KINOMEscan profiling against 468 kinases revealed a limited number of off-targets at a concentration of 0.1 µM.[9][10]
Deciphering the Cross-Reactivity Landscape: Key Experimental Methodologies
The determination of an inhibitor's cross-reactivity profile relies on a suite of robust biochemical and cell-based assays. Here, we detail the protocols for three fundamental techniques that provide a comprehensive understanding of an inhibitor's potency and selectivity.
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[11]
Prepare a reaction mixture containing the purified kinase, the specific substrate, and the assay buffer in a 384-well plate.
Add the 7-azaindole inhibitor at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for Biochemical IC50 Determination.
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines, providing a measure of its cellular potency (GI50).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[5]
This competition binding assay provides a comprehensive assessment of an inhibitor's selectivity against a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. A test compound is competed against a broadly active immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[17][18]
Step-by-Step Methodology (Conceptual Overview):
Assay Components:
A large panel of human kinases, each tagged with a unique DNA identifier.
An immobilized, broadly active kinase inhibitor (the "ligand").
The 7-azaindole inhibitor to be tested.
Competition Binding:
The DNA-tagged kinase, the test inhibitor, and the immobilized ligand are combined in the wells of a microtiter plate.
The test inhibitor and the immobilized ligand compete for binding to the active site of the kinase.
Quantification:
After an incubation period, unbound components are washed away.
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Data Analysis:
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test inhibitor.
The data can be visualized as a "TREEspot™" diagram, which maps the inhibitor's interactions across the human kinome tree.[10]
Caption: Conceptual Workflow of the KINOMEscan™ Assay.
Signaling Pathways Modulated by 7-Azaindole Inhibitors
The therapeutic effects and potential off-target toxicities of these inhibitors are a direct consequence of their impact on critical signaling pathways.
B-Raf and the MAPK/ERK Pathway (Vemurafenib)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in BRAF, such as V600E, lead to constitutive activation of this pathway, driving oncogenesis in many cancers, including melanoma.[19]
Caption: Inhibition of the MAPK/ERK Pathway by Vemurafenib.
FGFR4 Signaling (H3B-6527)
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the MAPK and PI3K/AKT pathways, promoting cell growth and proliferation. Aberrant FGFR4 signaling is implicated in hepatocellular carcinoma.[20][21]
Caption: Covalent Inhibition of FGFR4 Signaling by H3B-6527.
PI3Kγ and Immune Modulation (Eganelisib)
The PI3Kγ isoform is predominantly expressed in leukocytes and plays a key role in immune cell trafficking and function. In the tumor microenvironment, PI3Kγ signaling in myeloid cells promotes an immunosuppressive state. Inhibition of PI3Kγ can reprogram these cells to an anti-tumor phenotype.[1][22]
Caption: Eganelisib Modulates Immune Responses via PI3Kγ Inhibition.
CDK9 and Transcriptional Regulation (AZD4573)
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. By phosphorylating RNA Polymerase II, CDK9 promotes the expression of short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of many hematological cancer cells.[23]
Caption: AZD4573 Induces Apoptosis by Inhibiting CDK9-Mediated Transcription.
Conclusion
The 7-azaindole scaffold provides a versatile platform for the design of potent kinase inhibitors. However, achieving selectivity remains a critical challenge that necessitates rigorous experimental evaluation. This guide has provided a comparative analysis of the cross-reactivity profiles of four distinct 7-azaindole-based inhibitors, highlighting the diverse selectivity that can be achieved through chemical modifications. The detailed experimental protocols and visualizations of key signaling pathways and workflows offer a practical resource for researchers in the field. A thorough understanding of an inhibitor's kinome-wide interactions is paramount for the development of safe and effective targeted therapies.
References
Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922-934.
Cidado, J., et al. (2019). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research.
Evans, C.A., et al. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters, 7(9), 862-867.
Flaherty, K.T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
Opentrons. Measuring Cell Viability with Promega® CellTiter-Glo. Available from: [Link].
Cidado, J., et al. (2020).
Joshi, J.J., et al. (2017). H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. Cancer Research, 77(24), 6999-7013.
King, A.J., et al. (2013). Dabrafenib: a new BRAF inhibitor for the treatment of metastatic melanoma. Annals of Pharmacotherapy, 47(10), 1334-1342.
Holderfield, M., et al. (2014). RAF inhibitors activate the MAPK pathway in cells with wild-type BRAF.
World Health Organization. (2019). BRAF/MEK inhibitors. Available from: [Link].
Johnson, D.B., et al. (2020).
Taylor & Francis. (2021). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Available from: [Link].
Netherlands Cancer Institute. (2015). Vemurafenib/dabrafenib and trametinib. Available from: [Link].
Liu, T., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 861358.
DelveInsight Business Research. (2019). Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors – Pipeline Review, 2019. Available from: [Link].
van der Hage, J.A., et al. (2013). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLoS ONE, 8(1), e55171.
Patsnap Synapse. (2024). Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers. Available from: [Link].
Eurofins Discovery. KINOMEscan Technology. Available from: [Link].
Heinzle, C., et al. (2014). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 4, 145.
National Cancer Institute. Definition of PI3K-gamma inhibitor IPI-549. Available from: [Link].
Al-Obeidi, F.A., et al. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. Molecules, 26(9), 2631.
Cidado, J., et al. (2020).
Evans, C.A., et al. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549)
Evans, C.A., et al. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549)
Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Available from: [Link].
EMBO Molecular Medicine. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Available from: [Link].
ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). Available from: [Link].
Duncan, J.S., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports, 36(13), 109767.
De Felice, A., et al. (2021). Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clinical Cancer Research, 27(19), 5338-5347.
Clinicaltrials.eu. EGANELISIB – Application in Therapy and Current Clinical Research. Available from: [Link].
Ovid. Vemurafenib (RG67204, PLX4032). Available from: [Link].
Brodin, B.A., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. International Journal of Molecular Sciences, 19(4), 963.
HMS LINCS Project. KINOMEscan data. Available from: [Link].
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
OncLive. (2020). Investigational PI3K-γ Inhibitor Eganelisib Plus Nivolumab Elicits Early Efficacy in Head and Neck Cancer, Melanoma. Available from: [Link].
in vitro and in vivo efficacy of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives
This guide serves as a technical comparison and efficacy analysis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. It is designed for medicinal chemists and pharmacologists evaluating this specific scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and efficacy analysis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. It is designed for medicinal chemists and pharmacologists evaluating this specific scaffold for kinase inhibitor development.
Executive Summary: The "Gateway" to Rare 6-Position Efficacy
The 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a high-value "gateway" intermediate. While the 3- and 5-positions of the 7-azaindole (pyrrolo[2,3-b]pyridine) core are traditionally exploited in FDA-approved drugs like Vemurafenib (3-substituted) and Pexidartinib (5-substituted), the 6-position remains underutilized due to synthetic challenges.
This chloromethyl derivative solves that bottleneck, acting as a highly reactive electrophile. It allows researchers to rapidly append solubilizing groups, pharmacophores, or hydrophobic tails to the 6-position, accessing a unique vector in the ATP-binding pocket of kinases—often the "solvent-exposed front" or specific hydrophobic sub-pockets (e.g., in GSK-3β or TNIK).
Core Value Proposition:
Versatility: Converts a "dead" carbon into a functional handle via facile nucleophilic substitution (
).
Potency: 6-substituted derivatives have recently demonstrated sub-nanomolar (IC50 < 1 nM) efficacy against targets like GSK-3β and TNIK, outperforming standard 3-substituted analogs in selectivity.
Comparative Efficacy Analysis (In Vitro & In Vivo)
The following data contrasts the performance of 6-substituted derivatives (accessible via the chloromethyl precursor) against standard 3- and 5-substituted alternatives.
Case Study A: GSK-3β Inhibition (Alzheimer's & Neurodegeneration)
Recent studies (2024-2025) have validated 6-functionalized pyrrolo[2,3-b]pyridines as potent GSK-3β inhibitors. The 6-position substituent is critical for interacting with the solvent channel, improving both potency and blood-brain barrier (BBB) permeability.
Metric
6-Substituted Derivative (e.g., Cmpd 41/S01)
Standard 3-Substituted (e.g., Maleimide analogs)
Alternative 5-Substituted
Target
GSK-3β
GSK-3β
GSK-3β
In Vitro IC50
0.22 nM - 0.35 nM (High Potency)
4.0 - 15 nM
~10 - 50 nM
Selectivity
High (>100x vs CDK1/2)
Moderate (often hits CDKs)
Moderate
Cellular Efficacy
p-Tau Reduction: Significant at 0.1 µMNeurite Outgrowth: Promoted in SH-SY5Y
Mechanistic Insight: The 6-position modification often projects the substituent away from the hinge region (Glu97/Met100 in many kinases), avoiding steric clashes while filling the solvent-exposed pocket to tune solubility and selectivity.
Case Study B: TNIK Inhibition (Colorectal Cancer)
Traf2- and Nck-interacting kinase (TNIK) is a key driver of Wnt signaling in colorectal cancer.
Performance: 6-substituted derivatives have achieved pIC50 values up to 9.92 (approx. 0.1 nM).
Comparison: Superior to standard multi-kinase inhibitors which often lack the specificity to target the unique TNIK ATP pocket without off-target toxicity.
Experimental Protocols: Leveraging the Chloromethyl Scaffold
To replicate the high efficacy seen in the literature, you must efficiently functionalize the 6-chloromethyl group without compromising the azaindole core.
Protocol A: Synthesis of 6-Aminomethyl Derivatives (
Displacement)
Objective: Replace the chloro- group with a secondary amine (pharmacophore) to generate the active kinase inhibitor.
Dissolve substrate in solvent (0.1 M concentration).
Add Base and Nucleophile at
(to prevent over-alkylation or polymerization).
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Look for M-Cl+Amine mass).
Critical Step: If reaction is sluggish, add catalytic KI (0.1 eq) to generate the more reactive iodomethyl intermediate in situ.
Workup:
Dilute with EtOAc, wash with brine (3x) to remove DMF.
Purify via Flash Chromatography (DCM/MeOH gradient).
Protocol B: In Vitro Kinase Assay (ADP-Glo Validation)
Objective: Validate the IC50 of the newly synthesized derivative.
System: Promega ADP-Glo™ Kinase Assay.
Reaction:
Incubate Kinase (GSK-3β or TNIK, 5-10 ng) + Substrate (peptide) + Test Compound (10-point dose response, 1 nM to 10 µM).
Initiate with ATP (10 µM) for 60 min at RT.
Detection:
Add ADP-Glo™ Reagent (40 min) to deplete ATP.
Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.
Read: Luminescence (RLU).
Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizing the Efficacy Logic
The following diagram illustrates the structural logic: how the 6-chloromethyl intermediate is converted into a bioactive inhibitor and how it binds within the kinase pocket.
Caption: Transformation of the reactive 6-chloromethyl precursor into a high-potency inhibitor. The 6-substituent specifically targets the solvent/hydrophobic pocket, enhancing selectivity beyond the standard hinge-binding interaction.
References
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025.[1]
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[1][2][3]
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. IMIST, 2023.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.
Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles. Tetrahedron, 2015.[4]
Comparative Analysis of 7-Azaindole Isomers in Kinase Drug Design
Introduction: The Privileged Scaffold Status In the realm of small-molecule drug discovery, particularly for kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold Status
In the realm of small-molecule drug discovery, particularly for kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status.[1][2][3] While indole (found in tryptophan and serotonin) is a classic pharmacophore, its bioisosteric replacement with azaindoles—specifically the 7-isomer—offers distinct advantages in molecular recognition , physicochemical properties , and metabolic stability .[4]
This guide provides a technical comparison of 7-azaindole against its positional isomers (4-, 5-, and 6-azaindole) and the parent indole.[4] The focus is on causality: why the specific nitrogen placement in the 7-position creates a superior ATP-mimetic for kinase hinge binding compared to its counterparts.
Physicochemical Profiling: Isomer Comparison
The strategic insertion of a nitrogen atom into the indole benzene ring dramatically alters the electronic landscape. The position of this nitrogen dictates basicity (pKa), lipophilicity (LogP), and hydrogen bonding potential.
7-Azaindole is unique: It is significantly less basic (pKa ~4.6) than the 4-, 5-, and 6-isomers (pKa 6.9–8.3).
Causality: In 7-azaindole, the pyridine nitrogen lone pair is orthogonal to the
-system but experiences electrostatic repulsion from the adjacent pyrrole NH. This lowers its proton affinity.
Drug Design Implication: At physiological pH (7.4), 4-, 5-, and 6-azaindoles are often partially protonated (cationic), which incurs a high desolvation penalty when entering a hydrophobic kinase pocket. 7-azaindole remains neutral , allowing it to act as an effective Hydrogen Bond Acceptor (HBA) without the energetic cost of deprotonation or desolvation.
Molecular Recognition: The Kinase Hinge Binding Mode
The primary reason 7-azaindole dominates kinase drug design is its ability to mimic Adenine , the purine core of ATP.
Mechanism of Action
Kinase inhibitors typically bind to the "hinge region" connecting the N- and C-lobes of the kinase.[1]
Adenine Mimicry: Adenine presents a Donor-Acceptor (D-A) motif via N6-H (donor) and N1 (acceptor).
7-Azaindole Fit: The pyrrole NH (N1) acts as the Donor , and the pyridine N (N7) acts as the Acceptor . The distance and geometry perfectly match the backbone carbonyl and amide NH of the kinase hinge residues.
Isomer Mismatch:
Indole: Lacks the H-bond acceptor (N7). It requires a water molecule to bridge to the hinge or relies solely on hydrophobic interactions, reducing specificity.
4-, 5-, 6-Azaindoles: The acceptor nitrogen is too far from the hinge interface to form the requisite bidentate hydrogen bond without distorting the ligand or the protein.
Visualization: Hinge Interaction Topology
Figure 1: Comparative binding topology showing the critical bidentate H-bond network formed by 7-azaindole (colored nodes) versus the single interaction of Indole (grey nodes).
Synthetic Accessibility & Functionalization
To utilize 7-azaindole effectively, one must understand its reactivity profile, which differs from indole due to the electron-deficient pyridine ring.
Electrophilic Aromatic Substitution (EAS): Occurs at C3 (beta-position of pyrrole). This is the primary vector for extending the scaffold into the kinase "gatekeeper" or solvent-exposed regions.
Lithiation/Deprotonation: The C2 proton is the most acidic (after N1-H protection) and can be lithiated for reaction with electrophiles.
Cross-Coupling: Halogenated precursors (e.g., 5-bromo-7-azaindole) allow extension via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Visualization: Functionalization Logic
Figure 2: Strategic functionalization map for the 7-azaindole scaffold.
Hinge Binding: The 7-azaindole core anchors the molecule to the ATP binding site of BRAF. The N1 and N7 atoms form the critical H-bonds with Cys532 and Gln530 of the kinase hinge.
Solubility & Stability: Early lead compounds based on other scaffolds suffered from poor solubility. The switch to 7-azaindole improved solubility (due to the pyridine nitrogen) and metabolic stability compared to the indole equivalent.
Selectivity: The specific geometry of the 7-azaindole, combined with a propyl group at N1 and a p-chlorophenyl at C3, locked the kinase in an active conformation, providing high selectivity for the mutant V600E form over the wild type.
Experimental Protocol: Microsomal Stability Assay
A key advantage of 7-azaindole over indole is resistance to oxidative metabolism. The following protocol validates this property.
Objective: Determine the Intrinsic Clearance (
) of 7-azaindole derivatives vs. indole analogs using Human Liver Microsomes (HLM).
Materials
Human Liver Microsomes (20 mg/mL protein concentration).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
Test Compounds (10 mM stock in DMSO).
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4).
Pre-incubation: Mix 30
L of compound solution with 10 L of microsomes (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 minutes.
Initiation: Add 10
L of NADPH regenerating system to initiate the reaction.
Sampling: At time points
min, remove 50 L aliquots.
Quenching: Immediately transfer aliquot into 150
L of ice-cold Stop Solution to precipitate proteins.
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Calculation:
Plot
vs. time.
Determine slope (
).
.
.
Expected Result: 7-azaindole derivatives typically show a 2-5x longer half-life (
) than corresponding indoles due to the electron-deficient pyridine ring resisting P450-mediated oxidation.
References
Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3] Chemical and Pharmaceutical Bulletin.
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature.
Kudo, N., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3] J-Stage.
Wipf, P. (2007).[5] "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh.
Debrauwer, V., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Omega.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Synthetic Strategies for 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary: The Stability Paradox
The synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloromethyl-7-azaindole) presents a unique challenge in medicinal chemistry. While the 7-azaindole scaffold is a privileged structure in kinase inhibition (e.g., JAK, c-Met), the 6-chloromethyl derivative is chemically fragile. As a free base, it is prone to rapid intermolecular self-alkylation (polymerization).
This guide compares the two most robust synthetic pathways:
The Reductive Strategy (From 6-Carboxylate): High fidelity, fewer steps, ideal for gram-scale discovery.
The Boekelheide Rearrangement (From 6-Methyl): Lower raw material cost, more steps, scalable for process chemistry.
The Verdict: For rapid lead optimization, The Reductive Strategy is superior due to cleaner impurity profiles. For cost-sensitive large-scale preparation, The Boekelheide Rearrangement is the contender.
Part 1: Strategic Overview & Decision Matrix
The following decision matrix outlines the chemical logic for selecting a pathway based on starting material availability and project stage.
Figure 1: Strategic flow for the synthesis of 6-(chloromethyl)-7-azaindole showing the convergence at the hydroxymethyl intermediate.
Part 2: Detailed Technical Comparison
Route A: The Reductive Strategy (The "Gold Standard")
Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
Best for: Small-to-medium scale (100 mg – 10 g), high-purity requirements.
This route avoids the harsh oxidative conditions of Route B, preserving sensitive functional groups if present elsewhere on the ring.
Protocol:
Reduction:
Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).
Cool to 0°C under N₂.
Add LiAlH₄ (2.5 equiv) portion-wise. Note: NaBH₄/CaCl₂ is a safer alternative but slower.
Suspend the alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
Cool to 0°C.
Add SOCl₂ (1.5 equiv) dropwise. Do NOT add base (TEA/Pyridine) unless necessary, as pyridine can promote SN2 inversion/side reactions or polymerization of the free base.
Stir 2-4h at RT. The product often precipitates as the hydrochloride salt.
Isolation: Filter the solid directly. Wash with cold DCM and Et₂O. Do not neutralize. Store as the HCl salt.
Pros:
High regioselectivity.
No N-oxide handling risks.
Final product precipitates as the stable salt.
Cons:
Starting material (6-carboxylate) is significantly more expensive than the 6-methyl analog.
Route B: The Boekelheide Rearrangement
Mechanism: N-oxidation followed by [3,3]-sigmatropic rearrangement.
Best for: Large scale (>50 g), cost reduction.
This route utilizes the cheaper 6-methyl-7-azaindole but requires careful control of the rearrangement step to avoid O-acylation of the pyrrole nitrogen.
Protocol:
N-Oxidation:
Treat 6-methyl-1H-pyrrolo[2,3-b]pyridine with mCPBA (1.1 equiv) in EtOAc or DCM.
Isolate the N-oxide via filtration or column chromatography.
Rearrangement (Boekelheide):
Heat the N-oxide in acetic anhydride (Ac₂O) at 90–100°C.
Mechanism:[2][3][4][5] Acylation of the N-oxide oxygen, followed by deprotonation of the 6-methyl group and rearrangement to the 6-acetoxymethyl derivative.
Hydrolysis:
Treat the acetate with K₂CO₃ in MeOH/H₂O to reveal the alcohol.
Chlorination:
Proceed as in Route A (SOCl₂/DCM).
Pros:
Low-cost starting materials.
Well-established industrial chemistry for pyridine derivatives.
Cons:
Four steps vs. two.
Risk of N-acetylation at the pyrrole position (requires protecting group strategy if yield is low).
Use of peracids (safety hazard on scale).
Part 3: Head-to-Head Data Analysis
Feature
Route A (Reductive)
Route B (Rearrangement)
Overall Yield
65–80%
30–45%
Step Count
2
4
Purity Profile
High (>95% typical)
Moderate (Isomer byproducts possible)
Cost Efficiency
Low (Expensive SM)
High (Cheap SM)
Safety Profile
Moderate (LiAlH₄ handling)
Low (mCPBA & Exothermic rearrangement)
Scalability
Good (up to 100g)
Excellent (kg scale)
Part 4: Critical Control Point – The Stability Mechanism
Understanding why the Hydrochloride Salt is mandatory is crucial for reproducibility. The free base of 6-chloromethyl-7-azaindole possesses both a nucleophile (pyridine Nitrogen N-7) and an electrophile (chloromethyl group).
Figure 2: The stability mechanism. Protonation of the pyridine nitrogen removes its nucleophilicity, preventing the molecule from reacting with itself.
Storage Protocol:
Form: Always isolate as the HCl salt.
Temperature: -20°C.
Atmosphere: Store under Argon/Nitrogen (hygroscopic).
Solvent for Use: When using in the next step (e.g., S_N2 with an amine), liberate the free base in situ at low temperature (-78°C to 0°C) by adding base (DIPEA/K₂CO₃) in the presence of the nucleophile.
References
Preparation of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.
Source: Guidechem / Patent Literature.
Context: Describes the general reactivity of the 7-azaindole ring and N-oxide formation (Step A in Route B).
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides.
Source: National Institutes of Health (PMC).
Context: Validates the chemistry of pyrrolo[2,3-b]pyridine carboxylates and their stability in reduction reactions (Route A foundation).
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
Source: Master Organic Chemistry.
Context: Mechanistic grounding for the chlorination step.[2] Explains why avoiding pyridine (base) favors the SNi mechanism (retention/clean conversion) vs SN2, though for primary alcohols like this, the lack of base primarily prevents polymerization.
Stability of 2-(Chloromethyl)pyrimidine hydrochloride.
Source: BenchChem.[6]
Context: Provides analogous stability data for chloromethyl-pyridines/pyrimidines, confirming the necessity of the HCl salt form to prevent hydrolysis and self-alkylation.
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine.
Source: MDPI (Molecules).
Context: Describes the oxidation of 7-azaindole to the N-oxide and subsequent functionalization, supporting the feasibility of Route B.